Ethyl fluoroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYZVXRKYPKDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060034 | |
| Record name | Ethyl fluoroacetate | |
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Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear colorless liquid; [MSDSonline] | |
| Record name | Ethyl fluoroacetate | |
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Boiling Point |
121.6 °C @ 758 MM HG | |
| Record name | ETHYL FLUOROACETATE | |
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Solubility |
SOL IN WATER | |
| Record name | ETHYL FLUOROACETATE | |
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Density |
1.0926 @ 20.5 °C | |
| Record name | ETHYL FLUOROACETATE | |
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Vapor Density |
3.7 (AIR= 1) | |
| Record name | ETHYL FLUOROACETATE | |
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Color/Form |
LIQUID | |
CAS No. |
459-72-3 | |
| Record name | Ethyl fluoroacetate | |
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| Record name | Ethyl fluoroacetate | |
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| Record name | Acetic acid, 2-fluoro-, ethyl ester | |
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| Record name | ETHYL FLUOROACETATE | |
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| Record name | ETHYL FLUOROACETATE | |
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Foundational & Exploratory
Ethyl fluoroacetate synthesis pathways and mechanisms
An In-depth Technical Guide on the Synthesis Pathways and Mechanisms of Ethyl Fluoroacetate (B1212596)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl fluoroacetate is a significant building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its preparation is a critical step in the introduction of a fluorine atom into organic molecules, a process known to enhance biological activity and modify chemical properties. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, mechanistic insights, and a comparative analysis of quantitative data. The two principal routes discussed are the nucleophilic substitution of ethyl chloroacetate (B1199739) and the esterification of fluoroacetic acid.
Nucleophilic Substitution of Ethyl Chloroacetate
The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction, where the chlorine atom in ethyl chloroacetate is displaced by a fluoride (B91410) ion.[2] This pathway is favored for its relatively high yields and the availability of starting materials.
General Reaction Scheme
The overall reaction can be represented as follows:
ClCH₂COOCH₂CH₃ + M⁺F⁻ → FCH₂COOCH₂CH₃ + M⁺Cl⁻
Where M⁺ is typically an alkali metal cation (e.g., K⁺) or a quaternary ammonium (B1175870) cation.
Fluorinating Agents and Catalysts
Potassium fluoride (KF) is the most commonly employed fluorinating agent for this transformation.[3][4][5] Due to the low solubility of KF in many organic solvents, various strategies are employed to enhance its reactivity, including the use of polar aprotic solvents, phase-transfer catalysts, or co-solvents.[3][6]
-
Solvents: High-boiling point, polar aprotic solvents like sulfolane (B150427) and N,N-dimethylformamide (DMF) are effective in dissolving the reactants.[3][7] Co-solvents such as acetamide (B32628) can also be used to improve the solubility of potassium fluoride.[3][4]
-
Catalysts: Phase-transfer catalysts, such as quaternary ammonium salts (e.g., cetyltrimethylammonium bromide) or ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide), are often used to facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs.[3][7]
Experimental Protocols
Protocol 1: Synthesis using Potassium Fluoride in a Dual Solvent System with a Phase-Transfer Catalyst [3][6]
-
To a 100 mL flask, add 5g of acetamide and 10 mL of sulfolane.
-
Heat the mixture to 165°C for 30 minutes to remove any residual water.
-
Cool the mixture to 120°C.
-
Add 12.255 g (0.1 mol) of ethyl chloroacetate, 7.26 g (0.125 mol) of potassium fluoride, and 1.73 g (0.005 mol) of cetyltrimethylammonium bromide.
-
Maintain the reaction at this temperature for 2 hours with stirring.
-
After the reaction is complete, filter the hot mixture to remove solid byproducts.
-
The resulting filtrate is then distilled to obtain pure this compound.
Protocol 2: Synthesis using Potassium Fluoride and a Solid Dispersion [5]
-
Prepare a solid dispersion of potassium fluoride by mixing 60 parts of KF with a solution of 100 parts water and 6 parts of micropowder silica (B1680970) gel, followed by stirring, separation, and drying.
-
In a reaction vessel, add 122 g of ethyl chloroacetate.
-
Under agitation, add 65 g of the potassium fluoride solid dispersion.
-
The reaction is carried out at a temperature between 10-60°C for 3-5 hours.
-
Upon completion, the product is separated to yield this compound.
Quantitative Data
| Method | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Halogen Exchange | Potassium Fluoride | Cetyltrimethylammonium bromide | Sulfolane/Acetamide | 120-165 | 2 | 83.5 | - | [3] |
| Halogen Exchange | Potassium Fluoride | Acetamide | - | 110-140 | - | 52 | - | [4] |
| Halogen Exchange | Potassium Fluoride Solid Dispersion | Micropowder silica gel | Solvent-free | 20 | 3 | 99.1 | 99.7 | [5] |
| Halogen Exchange | Potassium Fluoride Solid Dispersion | Micropowder silica gel | Solvent-free | 25 | 5 | 98.4 | 99.8 | [5] |
| Halogen Exchange | Potassium Fluoride Solid Dispersion | Micropowder silica gel | Solvent-free | 55 | 5 | 99.4 | 99.4 | [5] |
| Halogen Exchange | Potassium Fluoride | 1-butyl-3-methylimidazolium bromide | N,N-dimethylformamide | 120 | 4 | 74.19 | - | [7] |
Reaction Mechanism
The nucleophilic substitution of ethyl chloroacetate with fluoride ion proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The fluoride ion acts as a nucleophile and attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single concerted step.
Caption: SN2 mechanism for the synthesis of this compound.
Esterification of Fluoroacetic Acid
An alternative route to this compound is the direct esterification of fluoroacetic acid with ethanol (B145695).[1] This reaction is typically catalyzed by a strong acid.
General Reaction Scheme
The reaction is an equilibrium process:
FCH₂COOH + CH₃CH₂OH ⇌ FCH₂COOCH₂CH₃ + H₂O
To drive the reaction towards the product side, the water formed during the reaction is usually removed, or an excess of one of the reactants (typically ethanol) is used.
Catalysts and Reaction Conditions
Solid acid catalysts are often employed to simplify the work-up procedure.[1] A continuous process has been described where a solid acid catalyst is pre-dispersed in the filler of a distillation column.[1] By continuously feeding fluoroacetic acid and ethanol and removing the product and water, very high yields and purities can be achieved.[1]
Experimental Protocol
Protocol 3: Continuous Esterification using a Solid Acid Catalyst [1]
-
Pre-disperse a solid acid catalyst in the packing material of a distillation column.
-
Pre-charge the reaction kettle with an appropriate ratio of fluoroacetic acid and ethanol and heat to reflux.
-
Once the system stabilizes, continuously feed ethanol and fluoroacetic acid into the bottom and top of the extraction section of the distillation column, respectively.
-
The product, this compound, is collected from the top of the distillation column.
-
Water is periodically removed from the reaction kettle.
Quantitative Data
| Method | Reactants | Catalyst | Conditions | Yield (%) | Purity (%) | Reference |
| Esterification | Fluoroacetic Acid, Ethanol | Solid Acid | Continuous distillation | >99 | >99.9 | [1] |
| Esterification | Fluoroacetic Acid, Ethanol | - | Molar ratio of acid to alcohol 1:1.4 | 99.2 | - | [1] |
Reaction Mechanism
The acid-catalyzed esterification of fluoroacetic acid with ethanol follows the Fischer esterification mechanism. This involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the ethanol, a proton transfer, and finally the elimination of water to form the ester.
Caption: Fischer esterification mechanism for this compound synthesis.
Transesterification
While not a primary method for the synthesis of this compound, transesterification is a relevant reaction in the chemistry of fluoroacetates.[8] This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, if a different fluoroacetate ester were more readily available, it could potentially be converted to this compound by reaction with ethanol.
Safety Considerations
This compound and its precursors are toxic and should be handled with appropriate safety precautions.[2][9] Fluoroacetic acid and its derivatives are known to be highly toxic.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] Hydrogen fluoride gas, which can be produced under certain conditions, is extremely corrosive and toxic.[9]
Conclusion
The synthesis of this compound can be effectively achieved through two main pathways: nucleophilic substitution of ethyl chloroacetate and esterification of fluoroacetic acid. The choice of method depends on factors such as the availability and cost of starting materials, desired yield and purity, and the scale of the reaction. The nucleophilic substitution route offers high yields under relatively mild conditions, especially with the use of solid-supported reagents. The esterification pathway, particularly when run as a continuous process, can provide excellent yields and purity. A thorough understanding of the reaction mechanisms and careful attention to safety protocols are essential for the successful synthesis of this important fluorinated building block.
References
- 1. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
- 2. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 6. CN114940647B - Method for synthesizing this compound by using double solvents - Google Patents [patents.google.com]
- 7. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl fluoroacetate (B1212596) (EFA) is a halogenated ester of significant interest in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate for the introduction of fluorine into molecular scaffolds makes a thorough understanding of its physicochemical properties essential for its safe and effective use. This technical guide provides a comprehensive overview of the physical and chemical characteristics of ethyl fluoroacetate, detailed experimental protocols for their determination, and a discussion of its chemical reactivity and biological significance.
Physical Properties
This compound is a colorless liquid with an odor reminiscent of ethyl acetate.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇FO₂ | [3] |
| Molecular Weight | 106.10 g/mol | [4] |
| CAS Number | 459-72-3 | [3] |
| Appearance | Colorless liquid | [3][5] |
| Odor | Acetic odor, similar to ethyl acetate | [6][7] |
| Boiling Point | 117-119.3 °C | [3][5] |
| Melting Point | Not available | [7] |
| Density | 1.090 - 1.098 g/mL at 20-25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.375 - 1.38 | [3] |
| Solubility | Soluble in water | [6] |
| Vapor Density | 3.7 (Air = 1) | [7] |
| Flash Point | 30 °C (86 °F) | [5][7] |
Chemical Properties and Reactivity
Hydrolysis
This compound can be hydrolyzed to fluoroacetic acid and ethanol. This reaction can be catalyzed by either acid or base. The hydrolysis is of significant biological importance as it is the initial step in the metabolic pathway that leads to the toxicity of this compound. In vivo, esterases rapidly convert this compound to fluoroacetic acid.[4]
Nucleophilic Substitution
The fluorine atom in this compound is a relatively poor leaving group in nucleophilic substitution reactions compared to other halogens. However, under appropriate conditions, it can be displaced by strong nucleophiles.
Synthesis
A common method for the synthesis of this compound involves the reaction of an alkali metal fluoride, such as potassium fluoride, with ethyl chloroacetate.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three main signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₃ (ethyl group) |
| ~4.2 | Quartet | 2H | -OCH₂- (ethyl group) |
| ~4.8 | Doublet | 2H | F-CH₂- |
The doublet for the fluorinated methylene (B1212753) group is due to coupling with the adjacent fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows four distinct signals:
| Chemical Shift (ppm) | Assignment |
| ~14 | -CH₃ (ethyl group) |
| ~62 | -OCH₂- (ethyl group) |
| ~78 (doublet, J(C-F) ≈ 180 Hz) | F-CH₂- |
| ~167 (doublet, J(C-F) ≈ 25 Hz) | C=O (carbonyl) |
Infrared (IR) Spectroscopy
Key absorption bands in the IR spectrum of this compound include:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (alkane) |
| ~1750 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester) |
| ~1050 | C-F stretch |
Mass Spectrometry
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns for esters involve cleavage alpha to the carbonyl group and McLafferty rearrangement. Expected fragments include:
| m/z | Fragment |
| 106 | [CH₂FCOOCH₂CH₃]⁺ (Molecular Ion) |
| 73 | [CH₂FCOO]⁺ |
| 61 | [COOCH₂CH₃]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 33 | [CH₂F]⁺ |
| 29 | [CH₂CH₃]⁺ |
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, indicated by a steady distillation temperature, is recorded as the boiling point.
Determination of Density
The density of this compound can be determined by measuring the mass of a known volume of the liquid. A pycnometer or a graduated cylinder and a balance can be used. The density is calculated using the formula: Density = Mass / Volume.
Determination of Refractive Index
The refractive index can be measured using a refractometer. A drop of this compound is placed on the prism of the refractometer, and the refractive index is read directly from the scale at a specified temperature (typically 20°C).
Biological Significance and Signaling Pathway Involvement
This compound itself is not directly involved in signaling pathways. However, its toxicity stems from its metabolic conversion to fluoroacetate. Fluoroacetate is a potent metabolic poison that blocks the citric acid cycle (Krebs cycle) through a process known as "lethal synthesis".[8][9]
In the mitochondria, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[2][8] Fluorocitrate is a strong inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate (B86180) to isocitrate in the citric acid cycle.[2][10] This inhibition leads to a buildup of citrate and a depletion of downstream metabolites, ultimately disrupting cellular respiration and ATP production.[2]
Safety and Handling
This compound is a flammable liquid and is highly toxic by inhalation, ingestion, and skin contact.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, along with the experimental protocols and discussion of its reactivity and biological significance, will be a valuable resource for researchers, scientists, and drug development professionals working with this important fluorinated compound. A thorough understanding of these properties is paramount for its safe handling and effective application in chemical synthesis and research.
References
- 1. Khan Academy [khanacademy.org]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 459-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound(459-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Fluoroacetate and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Spectroscopic Profile of Ethyl Fluoroacetate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for ethyl fluoroacetate (B1212596), tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of ethyl fluoroacetate.
¹H NMR Data
The proton NMR spectrum of this compound exhibits three distinct signals. The presence of a fluorine atom on the adjacent carbon causes a characteristic splitting of the methylene (B1212753) protons of the fluoroacetyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~4.84 | Doublet of Triplets (dt) | 2H | F-CH₂ -C=O | JHF ≈ 47 Hz, JHH ≈ 4 Hz |
| ~4.28 | Quartet (q) | 2H | O-CH₂ -CH₃ | JHH ≈ 7.1 Hz |
| ~1.32 | Triplet (t) | 3H | O-CH₂-CH₃ | JHH ≈ 7.1 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Data
The carbon NMR spectrum shows four signals corresponding to the four carbon atoms in the molecule. The carbon attached to the fluorine atom shows a characteristic large coupling constant.
| Chemical Shift (δ) ppm | Assignment | C-F Coupling (¹JCF) Hz |
| ~166 | C =O | ~36 Hz (²JCF) |
| ~79 | F-C H₂-C=O | ~180 Hz |
| ~62 | O-C H₂-CH₃ | Not Applicable |
| ~14 | O-CH₂-C H₃ | Not Applicable |
Note: Carbon NMR data for this compound is less commonly reported with full assignments. The provided values are based on typical chemical shifts for similar structures and predicted spectra.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by strong absorption bands typical of an aliphatic ester.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2985 | Medium | C-H stretch (alkane) |
| ~1750 | Strong | C=O stretch (ester carbonyl)[1] |
| ~1280 | Strong | C-O stretch (ester) |
| ~1030 | Strong | C-F stretch |
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 106 | ~5 | [M]⁺˙ (Molecular Ion) |
| 78 | ~10 | [FCH₂C(OH)₂]⁺ |
| 61 | ~53 | [FCH₂CO]⁺ |
| 45 | ~10 | [OCH₂CH₃]⁺ |
| 33 | ~24 | [CH₂F]⁺ |
| 29 | 100 | [CH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, the spectrum is typically acquired using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a single drop of the sample can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : An FTIR spectrometer is used.
-
Data Acquisition : A background spectrum of the clean KBr plates or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : this compound, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.
-
Instrumentation : An electron ionization (EI) mass spectrometer is used.
-
Ionization : In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and a plausible mass spectrometry fragmentation pathway for this compound.
References
The Janus-Faced Reactivity of the C-F Bond in Ethyl Fluoroacetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, imparts unique and often desirable properties to molecules, including enhanced metabolic stability and increased binding affinity. Ethyl fluoroacetate (B1212596), as a readily accessible fluorinated building block, is of significant interest in medicinal chemistry and drug development. However, the very stability of the C-F bond presents a formidable challenge for its synthetic manipulation. This technical guide provides a comprehensive analysis of the reactivity of the C-F bond in ethyl fluoroacetate, exploring both its celebrated stability and the conditions under which it can be cleaved or functionalized. We delve into enzymatic and chemical methodologies for C-F bond activation, present quantitative data where available, and provide detailed experimental protocols. Furthermore, this guide illustrates the metabolic fate of the fluoroacetate moiety and proposes a logical workflow for the strategic incorporation of this and similar building blocks in drug design.
Introduction: The Dichotomy of the C-F Bond
The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to modulate their physicochemical and pharmacokinetic properties.[1][2][3] this compound (FCH₂COOCH₂CH₃) serves as a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, prized for its ability to introduce the fluoromethyl group.[4] The reactivity of this compound is dominated by the C-F bond, a linkage characterized by a high bond dissociation energy (BDE). While this high stability is advantageous for creating metabolically robust drugs, it simultaneously complicates synthetic efforts to further derivatize the molecule at the C-F position. Understanding the nuances of this reactivity is paramount for its effective utilization in research and development.
Physicochemical Properties and C-F Bond Strength
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 459-72-3 | |
| Molecular Formula | C₄H₇FO₂ | [8] |
| Molecular Weight | 106.10 g/mol | [8] |
| Boiling Point | 119.3 °C at 753 mmHg | |
| Density | 1.098 g/mL at 25 °C | |
| Refractive Index | n20/D 1.375 | |
| Solubility | Soluble in water |
Reactivity of the C-F Bond: A Tale of Two Pathways
The reactivity of the C-F bond in this compound can be broadly categorized into two pathways: enzymatic cleavage, which is highly relevant to its biological activity and toxicity, and chemical activation, which is the focus of synthetic chemists.
Enzymatic Cleavage: The Biological Achilles' Heel
In biological systems, this compound is readily hydrolyzed to fluoroacetic acid.[8] Fluoroacetate itself is deceptively non-toxic; however, it undergoes a "lethal synthesis" to become a potent metabolic poison. This process highlights a key vulnerability of the C-F bond under specific enzymatic conditions.
The metabolic pathway begins with the conversion of fluoroacetate to fluoroacetyl-CoA, which then enters the Krebs cycle. Here, it is condensed with oxaloacetate to form 2-fluorocitrate. 2-fluorocitrate is a powerful inhibitor of aconitase, an essential enzyme in the Krebs cycle, leading to a shutdown of cellular respiration and ultimately cell death.
Certain microorganisms have evolved enzymes, known as fluoroacetate dehalogenases, that can directly cleave the C-F bond of fluoroacetate. These enzymes catalyze the hydrolysis of fluoroacetate to glycolate (B3277807) and fluoride (B91410) ion.
Diagram 1: Metabolic Pathway of this compound and Aconitase Inhibition
Caption: Metabolic activation and toxicity of this compound.
Diagram 2: Enzymatic C-F Bond Cleavage by Fluoroacetate Dehalogenase
Caption: General mechanism of fluoroacetate dehalogenase.
Chemical C-F Bond Functionalization: A Synthetic Challenge
Direct functionalization of the C-F bond in this compound is challenging due to its high strength. Most synthetic applications of this compound utilize the reactivity of the ester group or the acidity of the α-protons, keeping the C-F bond intact. However, recent advances in C-F bond activation provide potential avenues for its derivatization.
The Sₙ2 reaction at a carbon bearing a fluorine atom is notoriously difficult due to the poor leaving group ability of the fluoride ion.[9] However, intramolecular Sₙ2 reactions on alkyl fluorides have been shown to proceed, suggesting that with appropriate substrate design and reaction conditions, nucleophilic displacement of the fluorine in this compound might be achievable.[10]
Table 2: Comparison of Halogen Leaving Group Ability in Sₙ2 Reactions
| Leaving Group | Relative Rate |
| I⁻ | ~30,000 |
| Br⁻ | ~10,000 |
| Cl⁻ | ~200 |
| F⁻ | 1 |
Note: Relative rates are approximate and can vary with substrate and reaction conditions.
Photochemically-mediated methods have been developed for the defluorinative alkylation of ethyl trifluoroacetate.[11] These radical-based approaches could potentially be adapted for the C-F bond in this compound, offering a pathway to form new C-C bonds.
Experimental Protocols
Synthesis of this compound via Halogen Exchange
This protocol is adapted from a common method for the synthesis of fluoroacetates.[12]
Reaction: ClCH₂COOCH₂CH₃ + KF → FCH₂COOCH₂CH₃ + KCl
Materials:
-
Ethyl chloroacetate
-
Potassium fluoride (anhydrous, finely powdered)
-
Ionic liquid (e.g., 1-methyl-3-alkylimidazolium chloride/bromide) or a polar aprotic solvent (e.g., sulfolane)
-
Phase-transfer catalyst (if not using an ionic liquid, e.g., tetrabutylammonium (B224687) bromide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl chloroacetate, potassium fluoride, and the solvent/catalyst system.
-
Heat the reaction mixture to 110-150 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-5 hours.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is then subjected to fractional distillation to purify the this compound.
Enzymatic Defluorination Assay
This protocol provides a general method to assess the defluorination of fluoroacetate by a dehalogenase enzyme.
Materials:
-
Fluoroacetate dehalogenase
-
Sodium fluoroacetate solution (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Fluoride ion-selective electrode or a colorimetric fluoride assay kit
-
Incubator/water bath
Procedure:
-
Prepare a reaction mixture containing the buffer, sodium fluoroacetate, and the enzyme solution in a microcentrifuge tube.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period.
-
Stop the reaction by heat inactivation or addition of a quenching agent.
-
Centrifuge the sample to pellet the enzyme.
-
Measure the fluoride ion concentration in the supernatant using a fluoride ion-selective electrode or a colorimetric assay.
-
A control reaction without the enzyme should be run in parallel to account for any non-enzymatic fluoride release.
Application in Drug Development: A Strategic Workflow
This compound and other fluorinated building blocks are valuable tools in drug discovery.[13][14] The strategic incorporation of fluorine can significantly improve the properties of a lead compound.
Diagram 3: Workflow for Incorporating Fluorinated Building Blocks in Drug Discovery
Caption: A logical workflow for utilizing fluorinated building blocks.
The decision to incorporate a fluoro-substituent should be based on a thorough understanding of the structure-activity relationship (SAR) of the lead compound. This compound can be used to introduce a fluoromethyl group, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.
Conclusion
The C-F bond in this compound embodies a fascinating chemical duality. Its inherent strength is a boon for designing metabolically stable pharmaceuticals, yet it poses a significant hurdle for synthetic chemists. The biological "activation" of this bond through lethal synthesis underscores the importance of understanding its reactivity in different environments. While direct chemical functionalization of the C-F bond in this compound remains a developing field, the ongoing advancements in C-F activation techniques hold great promise for expanding its utility as a versatile building block. For researchers in drug development, a deep appreciation of both the stability and the latent reactivity of the C-F bond is crucial for the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile and Safety of Ethyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Ethyl fluoroacetate (B1212596) is a colorless liquid with a fruity odor. It is a fluorinated ester that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 459-72-3 | |
| Molecular Formula | C4H7FO2 | [1] |
| Molecular Weight | 106.10 g/mol | [1] |
| Boiling Point | 119.2 °C @ 753 mmHg | [1] |
| Flash Point | 30 °C (86 °F) | [1] |
| Density | 1.098 g/mL at 25 °C | [2] |
| Solubility | Soluble in water | [2] |
| Vapor Density | 3.7 (Air = 1) | [3] |
Toxicological Profile
Ethyl fluoroacetate is classified as a highly toxic substance. Its toxicity is primarily attributed to its in vivo hydrolysis to fluoroacetic acid, a potent metabolic poison.
Acute Toxicity
This compound is fatal if swallowed, inhaled, or in contact with skin.[4][5]
| Route | Species | Value | Classification | Reference |
| Oral | Rat | LD50: 4.68 mg/kg (for Fluoroacetic Acid) | Highly Toxic | [6] |
| General | Lethal Dose: 20-100 mg/kg | Highly Toxic | [3][7] | |
| Intraperitoneal | Mouse | LD50: 19 mg/kg | Highly Toxic | [4] |
| Dermal | Not specified | Not available | Fatal in contact with skin | [4][5] |
| Inhalation | Not specified | Not available | Fatal if inhaled | [4][5] |
Experimental Protocols:
Skin Corrosion and Irritation
This compound is classified as causing severe skin burns and eye damage.[4]
Experimental Protocols:
A standard skin corrosion/irritation study, following OECD Guideline 404, would involve the application of the test substance to the skin of a rabbit, followed by observation for signs of erythema and edema.
Serious Eye Damage and Irritation
This compound is classified as causing serious eye damage.[4]
Experimental Protocols:
An in vivo study for serious eye damage/irritation, as per OECD Guideline 405, would involve instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.
Respiratory and Skin Sensitization
No data is available on the potential of this compound to cause respiratory or skin sensitization.
Genotoxicity
No studies have been identified that specifically investigate the genotoxic potential of this compound. Therefore, its mutagenic and clastogenic properties are unknown.
Carcinogenicity
There are no available studies on the carcinogenic potential of this compound in animals or humans.[1]
Reproductive and Developmental Toxicity
No specific data on the reproductive and developmental toxicity of this compound are available. However, a study on a related fluoroalkylethanol mixture showed reduced litter size and pup weights at doses of 100 mg/kg/day and higher in a one-generation reproductive toxicity study in rats.[6] In a developmental toxicity study with the same mixture, fetal skeletal alterations were observed at 500 mg/kg/day in rats.[6]
Mechanism of Toxicity
The primary mechanism of toxicity for this compound is its metabolic conversion to fluoroacetic acid, which then inhibits cellular respiration.[5][8][9][10][11][12]
-
Hydrolysis: this compound is rapidly hydrolyzed in the body by esterases to produce ethanol (B145695) and fluoroacetic acid.
-
Lethal Synthesis: Fluoroacetic acid is then converted to fluoroacetyl-CoA.
-
Krebs Cycle Inhibition: Fluoroacetyl-CoA condenses with oxaloacetate in the Krebs cycle, catalyzed by citrate synthase, to form fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.
-
Citrate Accumulation and Energy Depletion: The inhibition of aconitase leads to a buildup of citrate and a disruption of the Krebs cycle, ultimately blocking cellular respiration and leading to a depletion of ATP, the cell's primary energy source. This results in cell death, particularly affecting high-energy-demand organs such as the central nervous system and the heart.
Safety Information
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][13] Avoid breathing vapors or mist.[13] Keep away from heat, sparks, and open flames.[1][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and bases.[1][14] Keep containers tightly closed.[1]
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established for this compound.[1]
Emergency Procedures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
If inhaled: Move the victim to fresh air immediately.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[15] Water spray may be used to cool containers.[15]
This technical guide provides a summary of the currently available toxicological and safety information for this compound. The significant data gaps, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity, highlight the need for further research to fully characterize the hazard profile of this chemical. Researchers and drug development professionals should exercise extreme caution when handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 氟乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. [Accidental fatal poisoning with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the reproductive and developmental toxicity of a fluoroalkylethanol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. quora.com [quora.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The inhibition of citrate formation from oxalacetate by ethyl esters of difluoroacetoacetate, fluorooxalacetate and fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Operation, Disposal and Storage of this compound-Sanmenxia Meile [en.meilechem.com]
- 15. chemicalbook.com [chemicalbook.com]
The Dawn of Organofluorine Chemistry: A Technical Guide to the Historical Context and Discovery of Ethyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ethyl fluoroacetate (B1212596) stands as a pivotal moment in the nascent field of organofluorine chemistry. This technical guide delves into the historical context surrounding its discovery, pioneered by the meticulous work of Belgian chemist Frédéric Swarts. We will explore the scientific landscape of the late 19th and early 20th centuries, detail the experimental protocols of both historical and contemporary synthesis, and present key quantitative data. Furthermore, this guide will illustrate the fundamental chemical pathways and toxicological mechanisms associated with this foundational organofluorine compound.
Historical Context: A World Before Widespread Fluorination
The late 19th century was a period of explosive growth in organic chemistry. The structural theory of organic compounds was well-established, and chemists were adept at manipulating molecules containing carbon, hydrogen, oxygen, nitrogen, and the heavier halogens. However, the lightest halogen, fluorine, remained largely untamed. Its extreme reactivity and the hazardous nature of its parent acid, hydrofluoric acid, presented formidable challenges to chemists of the era.
It was in this challenging environment that Frédéric Swarts (1866-1940) began his groundbreaking work.[1][2] A professor at the University of Ghent, Swarts dedicated a significant portion of his career to developing controlled methods for introducing fluorine into organic molecules.[1][2] His persistent and innovative research laid the groundwork for the entire field of organofluorine chemistry, which would later give rise to a vast array of materials, from refrigerants to pharmaceuticals.[1]
Swarts' most significant contribution was the development of the "Swarts reaction," a halogen exchange reaction that allowed for the replacement of chlorine or bromine atoms in organic compounds with fluorine.[1] This was a crucial breakthrough, as it provided a much safer and more controllable method for fluorination than direct reaction with elemental fluorine.
The Discovery of Ethyl Fluoroacetate
In 1896, Frédéric Swarts published a seminal paper titled "Sur l'acide fluoracétique" (On fluoroacetic acid) in the Bulletin de l'Académie Royale de Belgique. While the primary focus of this publication was the synthesis and properties of fluoroacetic acid, it also described the preparation of its ethyl ester, this compound. This marks the first documented synthesis of this important compound.
Original Synthesis by Frédéric Swarts (1896)
Inferred Experimental Protocol:
-
Preparation of Fluoroacetic Acid: Swarts would have first prepared fluoroacetic acid, likely through a halogen exchange reaction on a chloro- or bromoacetic acid derivative using a metallic fluoride (B91410).
-
Esterification: A mixture of fluoroacetic acid and an excess of absolute ethanol (B145695) would be prepared.
-
Catalysis: A catalytic amount of concentrated sulfuric acid would be carefully added to the mixture.
-
Reaction: The mixture would then be heated under reflux for a specific period to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After cooling, the reaction mixture would be neutralized, likely with a sodium carbonate solution, to remove the acidic catalyst and any unreacted fluoroacetic acid. The this compound would then be separated from the aqueous layer.
-
Distillation: The crude ester would be purified by fractional distillation to yield pure this compound.
Modern Synthesis of this compound
While the fundamental principle of esterification remains a valid method, modern industrial synthesis of this compound often employs a halogen exchange reaction, a direct legacy of Swarts' work.
Halogen Exchange Method
This method involves the reaction of ethyl chloroacetate (B1199739) with an inorganic fluoride, typically potassium fluoride.
Experimental Protocol:
-
Reactants: Ethyl chloroacetate and anhydrous potassium fluoride are the primary reactants. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is often added to facilitate the reaction between the organic and inorganic phases.
-
Solvent: A high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or sulfolane, is typically used.
-
Reaction: The reactants and solvent are heated to a specific temperature (e.g., 100-150 °C) with vigorous stirring for several hours.
-
Work-up and Purification: After the reaction is complete, the solid inorganic salts are removed by filtration. The solvent is then removed from the filtrate, often by distillation under reduced pressure.
-
Final Purification: The resulting crude this compound is purified by fractional distillation to achieve high purity.
Quantitative Data
The following tables summarize the key physical and toxicological data for this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₇FO₂ |
| Molar Mass | 106.10 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 119-121 °C |
| Density | 1.098 g/mL at 25 °C |
| Refractive Index | 1.375 at 20 °C |
| Solubility in Water | Soluble |
Table 2: Toxicological Data for this compound [3]
| Parameter | Value | Species | Route of Administration |
| LD₅₀ (Lethal Dose, 50%) | 20-100 mg/kg | Rat | Oral |
Applications: From a Chemical Curiosity to a Key Reagent
Early Applications
Detailed records of the early industrial or commercial applications of this compound are scarce. In the early 20th century, many newly synthesized organic compounds were initially of academic interest, serving as subjects for studying physical properties and reactivity. Esters, in general, were recognized for their solvent properties. However, the high toxicity of fluoroacetates, which would have become apparent upon early toxicological screenings, likely limited the widespread use of this compound as a general-purpose solvent or in applications involving significant human exposure.
Modern Applications
Today, this compound is primarily used as a versatile reagent in organic synthesis. Its key applications include:
-
Introduction of the -CH₂F group: It serves as a building block for incorporating the fluoromethyl group into more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity.
-
Synthesis of other organofluorine compounds: It is a precursor for the synthesis of other fluorinated reagents and intermediates.
Mechanism of Toxicity
The toxicity of this compound is not due to the molecule itself but rather to its metabolic conversion in vivo.
Experimental Understanding:
-
Hydrolysis: Upon entering the body, esterase enzymes rapidly hydrolyze this compound to fluoroacetic acid and ethanol.
-
Lethal Synthesis: The fluoroacetic acid then enters the citric acid cycle (Krebs cycle). The enzyme citrate (B86180) synthase mistakes fluoroacetyl-CoA (formed from fluoroacetate) for acetyl-CoA and condenses it with oxaloacetate to form fluorocitrate.
-
Enzyme Inhibition: Fluorocitrate acts as a potent and irreversible inhibitor of the enzyme aconitase, which is responsible for the conversion of citrate to isocitrate.
-
Metabolic Disruption: The inhibition of aconitase leads to a blockage of the citric acid cycle, causing a buildup of citrate and a severe disruption of cellular energy production, ultimately leading to cell death.
Conclusion
The discovery of this compound by Frédéric Swarts was a quiet but significant step in the history of chemistry. It represented one of the earliest successful incorporations of fluorine into a common organic functional group. While its inherent toxicity limited its direct application, the chemistry pioneered by Swarts, including the synthesis of compounds like this compound, opened the door to the vast and indispensable field of organofluorine chemistry. The study of its synthesis and properties continues to provide valuable insights for researchers in organic synthesis, medicinal chemistry, and toxicology.
References
A Technical Review of Ethyl Fluoroacetate: Synthesis, Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Ethyl fluoroacetate (B1212596) (EFA) is a versatile fluorinated building block essential in various chemical sectors, including pharmaceuticals, agrochemicals, and materials science.[1] Its single fluorine atom significantly alters the molecule's electronic properties, enhancing the biological activity and stability of its derivatives compared to their non-fluorinated counterparts.[1] This technical guide provides an in-depth review of the literature on ethyl fluoroacetate, focusing on its synthesis, key applications, experimental protocols, and significant biological implications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 459-72-3 | |
| Molecular Formula | C₄H₇FO₂ | |
| Molecular Weight | 106.10 g/mol | |
| Appearance | Colorless liquid | [2] |
| Density | 1.098 g/mL at 25 °C | |
| Boiling Point | 119.3 °C at 753 mmHg | |
| Refractive Index | n20/D 1.375 | |
| Solubility | Soluble in water | |
| Flash Point | 31 °C (87.8 °F) - closed cup |
Synthesis of this compound
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions where a chlorine or other leaving group is displaced by a fluoride (B91410) ion.
Table 1: Summary of Selected Synthesis Methods for this compound
| Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Ethyl chloroacetate (B1199739) | Potassium fluoride solid dispersion, 20 °C, 3 hours | 99.1 | 99.7 | [3] |
| Ethyl chloroacetate | Potassium fluoride solid dispersion, 55 °C, 5 hours | 99.4 | 99.4 | [3] |
| Ethyl chloroacetate | KF, Acetamide, Sulfolane, Cetyltrimethylammonium bromide, 120 °C, 2h | 83.5 | N/A | [4] |
| Ethyl chloroacetate | KF, Acetamide, heated to 110 °C, then 140 °C | 52 | N/A | [5] |
| Ethyl chloroacetate | KF, Chloro- or bromo-alkylimidazole ionic liquid catalyst, 110-150 °C, 2-5h | N/A | N/A | [6] |
Experimental Protocol: Synthesis from Ethyl Chloroacetate and Potassium Fluoride
This protocol is based on the method described in patent CN102976934A, which utilizes a solid dispersion of potassium fluoride for high efficiency.[3]
Materials:
-
Ethyl chloroacetate (122g)
-
Potassium fluoride solid dispersion (65g) - Prepared by dissolving 60 parts KF in 100 parts water, adding 6 parts microporous silica (B1680970) gel, stirring, separating, and drying.
-
Reaction vessel with agitation
Procedure:
-
Charge the reaction vessel with ethyl chloroacetate (122g).
-
With agitation, add the potassium fluoride solid dispersion (65g).
-
Maintain the reaction temperature at 20 °C for 3 hours.
-
Upon completion, separate the solid inorganic salts from the liquid product.
-
The resulting liquid is this compound. The reported yield is 103g (99.1%) with a purity of 99.7%.[3]
Safety Note: this compound is toxic and flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2][7]
Synthesis Workflow Diagram```dot
Caption: Inhibition of the Krebs cycle by fluoroacetate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 7. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]
An In-depth Technical Guide to the Commercial Production of Ethyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl fluoroacetate (B1212596) is a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialty chemicals. Its commercial production is dominated by two primary synthetic routes: the halogen exchange (Halex) reaction of ethyl chloroacetate (B1199739) and the direct esterification of fluoroacetic acid. This guide provides a detailed overview of these methods, including experimental protocols, quantitative data, and process workflows.
Halogen Exchange (Halex) Reaction
The most prevalent commercial method for synthesizing ethyl fluoroacetate is the nucleophilic substitution of chlorine in ethyl chloroacetate with fluoride (B91410). This is typically achieved using an alkali metal fluoride, with potassium fluoride (KF) being the most common fluorinating agent due to its reactivity and cost-effectiveness. The efficiency of this reaction is highly dependent on the choice of solvent and catalyst.
Core Reaction:
-
Reactants: Ethyl chloroacetate, Potassium fluoride
-
Product: this compound, Potassium chloride
The key challenge in this process is the low solubility of potassium fluoride in common organic solvents. To overcome this, various strategies are employed, including the use of high-boiling point polar aprotic solvents, phase-transfer catalysts, or ionic liquids.
Experimental Protocols & Quantitative Data
Several patented and published methods highlight the advancements in the Halex reaction for this compound synthesis. Below are detailed protocols and comparative data from various approaches.
Method 1: Phase-Transfer Catalysis in a Co-solvent System
This method utilizes a quaternary ammonium (B1175870) salt as a phase-transfer catalyst to facilitate the reaction between the solid potassium fluoride and the liquid ethyl chloroacetate. A co-solvent system of sulfolane (B150427) and acetamide (B32628) is used to enhance the solubility of KF.[1][2]
-
Experimental Protocol:
-
To a 100mL flask, add 5g of acetamide and 10mL of sulfolane.
-
Heat the mixture to 165°C for 30 minutes to remove any residual water.
-
Cool the mixture to 120°C.
-
Add 12.255g (0.1 mol) of ethyl chloroacetate, 7.26g (0.125 mol) of potassium fluoride, and 1.73g (0.005 mol) of cetyltrimethylammonium bromide.
-
Maintain the reaction at this temperature for 2 hours with stirring.
-
After the reaction is complete, filter the hot mixture to remove inorganic salts.
-
The resulting filtrate is then distilled at 120°C for 3 hours to yield this compound.
-
Method 2: Ionic Liquid Catalysis
Ionic liquids can act as both the solvent and the catalyst, offering advantages in terms of reaction rate and yield compared to traditional phase-transfer catalysts.[3]
-
Experimental Protocol:
-
In a 100mL flask, combine 4.35g (0.075 mol) of potassium fluoride, 20mL of N,N-dimethylformamide (DMF), and 6.125g (0.05 mol) of ethyl chloroacetate.
-
Add 0.219g (0.001 mol) of 1-butyl-3-methylimidazolium bromide.
-
Heat the mixture to 130°C and maintain for 4 hours with stirring.
-
Cool the reaction mixture to room temperature and filter to remove solid byproducts.
-
The filtrate, containing the product, is then purified by distillation.
-
Method 3: Solid Dispersion of Potassium Fluoride
This innovative approach enhances the reactivity of potassium fluoride by greatly increasing its surface area. The KF is dispersed on a microporous silica (B1680970) gel support.[4]
-
Experimental Protocol:
-
Prepare the potassium fluoride solid dispersion by dissolving 60 parts of KF in 100 parts of water, then adding 6 parts of micropowder silica gel and stirring thoroughly. The mixture is then dried.
-
In a reaction vessel, add 122g of ethyl chloroacetate and 65g of the potassium fluoride solid dispersion.
-
Stir the mixture at 20°C for 3 hours.
-
Separate the liquid product from the solid support and byproducts to obtain this compound.
-
Table 1: Comparison of Halogen Exchange Methods for this compound Synthesis
| Parameter | Method 1: Phase-Transfer Catalysis | Method 2: Ionic Liquid Catalysis | Method 3: Solid Dispersion of KF |
| Primary Reactants | Ethyl chloroacetate, Potassium fluoride | Ethyl chloroacetate, Potassium fluoride | Ethyl chloroacetate, Potassium fluoride on silica |
| Catalyst | Cetyltrimethylammonium bromide | 1-Butyl-3-methylimidazolium bromide | None (activated KF) |
| Solvent | Sulfolane, Acetamide | N,N-Dimethylformamide | None |
| Reaction Temperature | 120°C | 130°C | 20-55°C |
| Reaction Time | 2 hours | 3-4 hours | 3-5 hours |
| Reported Yield | 83.5%[1] | 72.5% - 76.1%[3] | Up to 99.4%[4] |
| Reported Purity | Not specified | Not specified | Up to 99.8%[4] |
Esterification of Fluoroacetic Acid
An alternative commercial route is the direct esterification of fluoroacetic acid with ethanol (B145695). While conceptually straightforward, this method's commercial viability is often limited by the high cost of fluoroacetic acid.[5] However, continuous processes have been developed to achieve very high yields and purities, making it an attractive option where the raw material is available.
Core Reaction:
-
Reactants: Fluoroacetic acid, Ethanol
-
Product: this compound, Water
This is an equilibrium-limited reaction, and to drive it towards the product side, an excess of one reactant (typically ethanol) is used, and the water produced is continuously removed.
Experimental Protocol & Quantitative Data
Continuous Reactive Distillation
This method employs a packed distillation column where a solid acid catalyst is pre-dispersed.[5]
-
Experimental Protocol:
-
Pre-disperse a solid acid catalyst within the packing of a distillation column.
-
Initially charge the reaction kettle at the base of the column with fluoroacetic acid and ethanol.
-
Heat the kettle to reflux to establish a stable temperature and composition profile in the column.
-
Continuously feed ethanol from the bottom and fluoroacetic acid from the top of the extraction section of the column.
-
The this compound product is continuously collected from the top of the distillation column.
-
Water is periodically removed from the reaction kettle.
-
Table 2: Quantitative Data for Continuous Esterification
| Parameter | Value |
| Reactants | Fluoroacetic acid, Ethanol |
| Catalyst | Solid Acid Catalyst |
| Process Type | Continuous Reactive Distillation |
| Optimal Acid:Alcohol Molar Ratio | 1:1.4[5] |
| Reported Yield | > 99%[5] |
| Reported Purity | > 99.9%[5] |
Process and Workflow Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical pathways and experimental workflows described above.
Caption: Workflow for Halogen Exchange Synthesis.
Caption: Workflow for Continuous Esterification Synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN114940647B - Method for synthesizing this compound by using double solvents - Google Patents [patents.google.com]
- 3. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 4. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 5. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
In-Depth Technical Guide to the Stability and Decomposition of Ethyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and decomposition of ethyl fluoroacetate (B1212596) under a variety of conditions. The information is intended to assist researchers and professionals in handling, storing, and utilizing this compound, particularly in the context of drug development where understanding a molecule's stability is paramount.
Chemical Stability Overview
Ethyl fluoroacetate is a colorless liquid that is generally stable under normal temperatures and pressures. However, its stability is significantly influenced by environmental conditions such as heat, pH, oxidizing agents, and light. Decomposition of this compound can lead to the formation of hazardous substances, including hydrogen fluoride (B91410), carbon monoxide, and carbon dioxide.
Thermal Stability and Decomposition
This compound exhibits moderate thermal stability. Decomposition is observed at elevated temperatures, typically above 340°C. The primary thermal decomposition pathway is a unimolecular elimination reaction.
Decomposition Products
The main products of the thermal decomposition of this compound are:
-
Ethylene (C₂H₄)
-
Fluoroacetic acid (CH₂FCOOH)
-
Hydrogen fluoride (HF)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
Kinetics of Thermal Decomposition
The gas-phase pyrolysis of this compound follows a first-order rate law. The temperature dependence of the rate coefficient is described by the Arrhenius equation.[1]
Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound [1]
| Parameter | Value | Units | Temperature Range (°C) | Pressure Range (Torr) |
| Pre-exponential factor (A) | 10¹²·⁵⁷ ± ⁰·²⁶ | s⁻¹ | 340–365 | 66–187 |
| Activation energy (Ea) | 194.0 ± 3.1 | kJ/mol | 340–365 | 66–187 |
The Arrhenius equation is given by: k = A * e^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Decomposition Product Analysis
This protocol is adapted from methods used for analyzing the thermal degradation of similar volatile organic compounds.
Objective: To identify and quantify the products of the thermal decomposition of this compound.
Instrumentation:
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, HP-5ms).
Procedure:
-
Sample Preparation: A known amount of this compound is introduced into a pyrolysis tube.
-
Pyrolysis: The sample is heated to the desired temperature (e.g., 350°C) in an inert atmosphere (e.g., helium or nitrogen).
-
GC Separation: The volatile decomposition products are swept into the GC column. The oven temperature program should be optimized to separate the expected products (e.g., initial temperature of 40°C held for 2 minutes, then ramped to 250°C at 10°C/min).
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 10-200.
-
Data Analysis: The resulting chromatogram is analyzed by comparing the mass spectra of the peaks with a reference library (e.g., NIST) to identify the decomposition products. Quantification can be achieved using external or internal standards.
Hydrolytic Stability and Decomposition
This compound is susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution. The primary hydrolysis products are fluoroacetic acid and ethanol.
Decomposition Pathways
Neutral Hydrolysis: In neutral aqueous solution, this compound undergoes slow hydrolysis to form fluoroacetic acid and ethanol. Computational studies suggest a one-step mechanism involving a water molecule.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis rate is accelerated. The reaction is catalyzed by H⁺ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., NaOH), this compound is rapidly hydrolyzed in an irreversible reaction known as saponification. The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of fluoroacetate and ethanol.
Experimental Protocol: Determination of Hydrolysis Rate by Titration
This protocol is a general method for determining the rate of acid-catalyzed hydrolysis of an ester.
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice-cold water
-
Thermostatic water bath
-
Burette, pipettes, conical flasks
Procedure:
-
Reaction Setup: A known volume of this compound is added to a pre-heated solution of standardized HCl in a conical flask, which is then placed in a thermostatic water bath at a constant temperature (e.g., 25°C).
-
Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes, and at completion), a small aliquot of the reaction mixture is withdrawn and immediately added to a flask containing ice-cold water to quench the reaction.
-
Titration: The amount of acetic acid formed is determined by titrating the quenched sample with a standardized NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The rate constant (k) can be calculated using the integrated rate law for a pseudo-first-order reaction, as the concentration of water remains essentially constant.
Oxidative Stability and Decomposition
The primary atmospheric degradation pathway for this compound is initiated by reaction with hydroxyl (OH) radicals.
Decomposition Products
The major products identified from the OH radical-initiated oxidation of this compound in the gas phase are:
-
Fluoroacetic acid (CH₂FC(O)OH)[2]
-
Formyl fluoride (HC(O)F)[2]
-
Formaldehyde (HCHO)[2]
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen fluoride (HF)
Product Yields
Table 2: Molar Yields of Products from the OH-Initiated Oxidation of this compound [2]
| Product | Molar Yield (%) |
| Fluoroacetic acid (CH₂FC(O)OH) | 52.4 ± 0.5 |
| Formyl fluoride (HC(O)F) | 86.1 ± 0.8 |
| Formaldehyde (HCHO) | 32.3 ± 0.3 |
Experimental Protocol: FTIR Spectroscopy for Oxidative Decomposition Analysis
This protocol is based on studies of the gas-phase reactions of fluoroesters with OH radicals.[2]
Objective: To identify and quantify the products of the OH-initiated oxidation of this compound.
Instrumentation:
-
Environmental chamber (e.g., 1080 L quartz-glass)
-
In-situ Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell.
-
UV lamps for OH radical generation (e.g., from the photolysis of a precursor like methyl nitrite).
Procedure:
-
Reaction Mixture Preparation: A mixture of this compound, an OH radical precursor (e.g., CH₃ONO), a reference compound (for relative rate measurements), and synthetic air is introduced into the environmental chamber.
-
Reaction Initiation: The UV lamps are turned on to initiate the photolysis of the precursor and generate OH radicals.
-
FTIR Monitoring: The concentrations of the reactants and products are monitored in real-time by collecting FTIR spectra at regular intervals.
-
Data Analysis: The characteristic infrared absorption bands of the reactants and products are used for their identification and quantification. Product yields are determined by plotting the concentration of the product formed against the concentration of this compound consumed.
Photolytic Stability and Decomposition
Direct photolysis of this compound is not expected to be a significant degradation pathway in the environment as it does not absorb light at wavelengths greater than 290 nm.[3] However, in the presence of photosensitizers or under specific laboratory conditions using high-energy UV light, photodegradation may occur.
Experimental Protocol: Photostability Testing
This is a general protocol for assessing the photostability of a substance.
Objective: To evaluate the potential for photolytic degradation of this compound.
Instrumentation:
-
Photostability chamber equipped with a light source capable of emitting a combination of visible and UV light (e.g., xenon or metal halide lamp).
-
Calibrated radiometer to measure light intensity.
-
Chemically inert and transparent containers (e.g., quartz cells).
-
Analytical instrumentation for degradation analysis (e.g., HPLC, GC-MS).
Procedure:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., water or acetonitrile) is prepared and placed in the transparent containers. A control sample is wrapped in aluminum foil to protect it from light.
-
Exposure: The samples are exposed to a controlled light source in the photostability chamber for a specified duration.
-
Analysis: After exposure, the irradiated and control samples are analyzed to determine the extent of degradation and to identify any photoproducts.
-
Data Evaluation: The results from the irradiated sample are compared to the dark control to assess the specific effect of light on the stability of this compound.
Enzymatic Degradation
Some microorganisms possess enzymes, such as fluoroacetate dehalogenase, that can catalyze the cleavage of the carbon-fluorine bond in fluoroacetate.[4][5] While these enzymes primarily act on fluoroacetate, some studies suggest that they may also have activity towards this compound, leading to its defluorination.[6]
The enzymatic degradation pathway typically involves the hydrolysis of the ester bond followed by the dehalogenation of the resulting fluoroacetate to produce glycolate (B3277807) and a fluoride ion.[7]
Summary of Stability and Decomposition Pathways
Caption: Decomposition pathways of this compound under various conditions.
Experimental Workflows
Thermal Decomposition Analysis Workflow
Caption: Workflow for analyzing thermal decomposition products.
Hydrolysis Rate Determination Workflow
Caption: Workflow for determining hydrolysis rate.
Conclusion
The stability of this compound is a critical consideration for its safe handling, storage, and application. While stable under ambient conditions, it is susceptible to degradation by heat, hydrolysis (particularly under acidic and basic conditions), and oxidation. Understanding the kinetics and products of these decomposition pathways is essential for predicting its environmental fate and for ensuring its quality and efficacy in pharmaceutical and other applications. This guide provides a foundational understanding and practical protocols for assessing the stability of this compound. Further research is warranted to obtain more precise quantitative data on its hydrolysis rates across a range of pH values and to fully characterize its photolytic decomposition profile.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Mthis compound - Wikipedia [en.wikipedia.org]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Team:USAFA/Results - 2021.igem.org [2021.igem.org]
- 7. researchgate.net [researchgate.net]
The Silent Scourge: A Technical Guide to the Biological Mechanism of Action of Fluoroacetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoroacetates, a class of highly toxic organofluorine compounds, represent a significant threat due to their potent disruption of cellular metabolism. This technical guide provides an in-depth exploration of the biological mechanism of action of fluoroacetates, intended for researchers, scientists, and drug development professionals. Through a detailed examination of the biochemical pathways, enzymatic interactions, and resulting physiological consequences, this document aims to furnish a comprehensive understanding of fluoroacetate (B1212596) toxicity. Quantitative toxicological data are presented in structured tables for comparative analysis. Furthermore, detailed methodologies for key experimental procedures are provided to facilitate further research in this critical area. Visualizations of the core signaling pathways and experimental workflows are rendered using Graphviz (DOT language) to offer a clear and concise representation of the complex processes involved.
Introduction
Sodium fluoroacetate, also known as Compound 1080, is a potent metabolic poison.[1][2][3] Its toxicity stems not from the compound itself, but from a process termed "lethal synthesis," a term first publicized by Sir Rudolph Peters in 1951.[4] This process involves the metabolic conversion of the relatively innocuous fluoroacetate into a highly toxic compound, fluorocitrate, within the mitochondria. This guide will dissect this mechanism, from the initial uptake of fluoroacetate to the downstream systemic effects that culminate in cellular demise.
The Core Mechanism: Lethal Synthesis and Krebs Cycle Inhibition
The toxicity of fluoroacetate is a classic example of "lethal synthesis," where a non-toxic precursor is converted into a toxic metabolite.[4][5][6] The structural similarity of fluoroacetate to acetate (B1210297) allows it to enter and disrupt core metabolic pathways.[1][7][8]
Conversion to Fluoroacetyl-CoA
Once inside the cell, fluoroacetate is converted to fluoroacetyl-CoA by the enzyme acetyl-CoA synthetase. This reaction mimics the physiological activation of acetate.
Formation of Fluorocitrate
Fluoroacetyl-CoA then enters the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central hub of cellular respiration. Here, the enzyme citrate (B86180) synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[1][5][6][9] It is specifically the (-)-erythro-2-fluorocitrate isomer that is the potent toxin.[6]
Inhibition of Aconitase
Fluorocitrate acts as a potent inhibitor of aconitase, the next enzyme in the Krebs cycle.[1][2][7] Aconitase is responsible for the isomerization of citrate to isocitrate. Fluorocitrate binds tightly to the active site of aconitase, leading to a blockade of the Krebs cycle.[1][7] Some studies suggest that fluorocitrate acts as a "suicide" substrate for aconitase, implying an irreversible or very tightly bound inhibition.[10][11]
The following diagram illustrates the pathway of lethal synthesis and the subsequent inhibition of the Krebs cycle.
References
- 1. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animalpoisons.com.au [animalpoisons.com.au]
- 8. pnas.org [pnas.org]
- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apvma.gov.au [apvma.gov.au]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Methodological & Application
Application Notes: Ethyl Fluoroacetate as a Versatile Fluorinated Building Block in Organic Synthesis
Introduction
Ethyl fluoroacetate (B1212596) (EFA) is a versatile and valuable building block in organic synthesis, primarily utilized for the introduction of fluorine atoms into organic molecules.[1] This colorless liquid serves as a key intermediate in the production of a wide range of fluorinated compounds, which are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of a fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making EFA an essential reagent in drug discovery and development.[1] Its reactivity allows for the formation of diverse derivatives, including fluorinated ketones, β-keto esters, amino acids, and heterocycles.[1][3][4]
Synthesis of β-Keto Esters via Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes esters as reactants. When ethyl fluoroacetate reacts with another ester in the presence of a strong base (like sodium ethoxide), it forms a fluorinated β-keto ester.[5][6] This reaction is a cornerstone for creating more complex fluorinated molecules. For instance, the condensation of this compound with ethyl acetate (B1210297) yields ethyl trifluoroacetoacetate, a critical building block for various chemical syntheses.[7]
Reaction Pathway: Claisen Condensation
Caption: General workflow for the Claisen condensation of this compound.
Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
This protocol is adapted from the reported condensation of ethyl acetate with this compound.[7]
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Aqueous Hydrochloric Acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with sodium ethoxide and anhydrous ethanol.
-
Add a mixture of this compound and ethyl acetate dropwise to the flask while stirring. Maintain the temperature as specified by the chosen literature procedure (typically controlled with an ice bath initially).
-
After the addition is complete, allow the reaction mixture to stir at room temperature or gentle reflux for several hours to ensure completion.
-
Cool the mixture and then acidify by carefully pouring it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure ethyl 4,4,4-trifluoroacetoacetate.
Quantitative Data
| Reactants | Product | Yield | Reference |
| This compound, Ethyl acetate | Ethyl trifluoroacetoacetate | 75.9% | [7] |
Synthesis of α-Fluoro-β-hydroxy Esters via Reformatsky Reaction
The Reformatsky reaction is an effective method for synthesizing β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.[8][9] While this compound itself is not the direct reactant, its halogenated derivatives, such as ethyl bromofluoroacetate, are commonly used.[10][11] This reaction generates α-fluoro-β-hydroxy esters, which are valuable precursors for synthesizing medicinally relevant compounds like fluorinated amino acids.[3]
Reaction Pathway: Reformatsky Reaction
Caption: General workflow for the Reformatsky reaction with ethyl bromofluoroacetate.
Experimental Protocol: General Synthesis of α-Fluoro-β-hydroxy Esters
This protocol is a generalized procedure based on typical Reformatsky reactions.[9]
Materials:
-
Aldehyde or ketone
-
Ethyl bromofluoroacetate
-
Activated zinc dust
-
Anhydrous toluene (B28343) or THF
-
Iodine (catalytic amount for activation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate or MTBE for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring it in a flask with a catalytic amount of iodine in anhydrous toluene under reflux for 5 minutes. Cool the suspension to room temperature.
-
To this mixture, add the ethyl bromofluoroacetate.
-
Add a solution of the aldehyde or ketone in toluene to the suspension.
-
Heat the resulting mixture (e.g., to 90 °C) and stir for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Cool the reaction to 0 °C and quench by adding a saturated aqueous solution of NH₄Cl or dilute acid.
-
Filter the suspension to remove unreacted zinc.
-
Extract the filtrate with an organic solvent like ethyl acetate or MTBE.
-
Combine the organic phases, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield the α-fluoro-β-hydroxy ester.
Quantitative Data
The use of catalysts like CeCl₃ can improve yields in Reformatsky reactions involving ethyl bromofluoroacetate.[10] The stereoselective reduction of the resulting α-fluoro-β-keto esters using ketoreductase (KRED) enzymes can produce specific syn or anti diastereomers in high excess.[3]
| Substrate | Product Type | Diastereomeric/Enantiomeric Excess | Yield | Reference |
| Aromatic Aldehydes | α-fluoro-β-hydroxy esters | High de and ee (KRED reduction) | Good | [3] |
| Aldehydes/Ketones | α-fluoro-β-hydroxy esters | Diastereomeric mixtures | Improved with CeCl₃ | [10] |
Application in the Synthesis of Fluorinated Amino Acids and Heterocycles
This compound and its derivatives are pivotal starting materials for synthesizing more complex and biologically significant molecules, including fluorinated amino acids and heterocycles.
A. Fluorinated Amino Acids
Optically pure α-fluoro-β-hydroxy esters, synthesized via the Reformatsky reaction and subsequent enzymatic resolution, are valuable intermediates for producing fluorinated amino acids.[3] These non-canonical amino acids are crucial tools in protein engineering and for developing peptide-based therapeutics with enhanced stability and binding properties.[12] For example, copper-mediated Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives has been used for the synthesis of γ,γ-difluorinated analogues of glutamic acid.[13]
B. Fluorinated Heterocycles
Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry. This compound provides the fluoroacetyl moiety needed for the construction of various heterocyclic rings. The incorporation of fluorine can modulate the electronic properties and metabolic stability of the heterocyclic core, leading to improved drug candidates.[4][14]
Conceptual Workflow: From EFA to Bioactive Molecules
Caption: Role of this compound in synthesizing complex bioactive molecules.
This compound is a fundamental building block for introducing fluorine into organic scaffolds. Its utility in well-established reactions like the Claisen condensation and as a precursor for Reformatsky reagents makes it indispensable for researchers in organic synthesis and drug development. The protocols and applications outlined here demonstrate its versatility in creating a wide array of high-value fluorinated compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Straightforward synthesis of fluorinated amino acids by Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives - Enamine [enamine.net]
- 14. download.e-bookshelf.de [download.e-bookshelf.de]
Application Notes and Protocols for the Synthesis of Pharmaceuticals with Ethyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pharmaceutical compounds and intermediates utilizing ethyl fluoroacetate (B1212596) and its derivatives. The inclusion of fluorine atoms into active pharmaceutical ingredients (APIs) is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Ethyl fluoroacetate serves as a versatile C2 building block for introducing fluorine into target molecules.
Synthesis of 5-Fluorouracil (B62378) Intermediate via Claisen Condensation
5-Fluorouracil is a widely used chemotherapeutic agent. A key step in its synthesis involves the Claisen condensation of a fluoroacetate ester with an ethyl formate (B1220265) to form a fluorinated β-keto ester intermediate. The following protocol is adapted from a patented method for the preparation of 5-fluorouracil.[2]
Experimental Protocol: Claisen Condensation for 5-Fluorouracil Intermediate
Reaction Scheme:
Caption: Workflow for the synthesis of a 5-fluorouracil intermediate.
Synthesis of γ,γ-Difluorinated Glutamic Acid Analogues via Michael Addition
Fluorinated analogues of glutamic acid are of significant interest in medicinal chemistry. [3][4]A straightforward method for their synthesis is the copper-mediated Michael addition of ethyl bromodifluoroacetate to N-protected α,β-unsaturated α-amino acid esters. [5][6]
Experimental Protocol: Michael Addition for γ,γ-Difluorinated Glutamic Acid Analogues
Reaction Scheme:
Materials:
| Reagent/Solvent | Role |
| Ethyl Bromodifluoroacetate | Source of the difluoromethyl group |
| N-protected α,β-unsaturated α-amino acid ester | Michael acceptor |
| Copper | Catalyst |
| Solvent (e.g., THF) | Reaction medium |
General Procedure:
-
To a solution of the N-protected α,β-unsaturated α-amino acid ester in a suitable solvent, add the copper catalyst.
-
Add ethyl bromodifluoroacetate to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC or other suitable analytical techniques).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to yield the desired γ,γ-difluorinated glutamic acid analogue.
Quantitative Data:
The specific yields and reaction conditions will vary depending on the specific substrates and protecting groups used. Researchers should refer to the primary literature for detailed quantitative data for their specific target molecule.
Signaling Pathway: Michael Addition Mechanism
Caption: Mechanism of the copper-mediated Michael addition.
Synthesis of 4-Deoxy-4-Fluoromuscarine Analogues
This compound is a key starting material in the synthesis of 4-deoxy-4-fluoromuscarines, which are analogues of the neurotransmitter muscarine. [1]The synthesis involves the reaction of the enolate of this compound with other building blocks.
Logical Relationship: Synthesis of 4-Deoxy-4-Fluoromuscarines
Caption: Key reagents in 4-deoxy-4-fluoromuscarine synthesis.
While a detailed experimental protocol is not provided here, the synthesis involves the stereoselective construction of the fluorinated tetrahydrofuran (B95107) ring system, followed by quaternization of the amino group to yield the final muscarinic analogues. Researchers interested in this specific synthesis should consult the primary literature for detailed procedures and characterization data.
References
- 1. Synthesis and pharmacological evaluation of enantiomerically pure 4-deoxy-4-fluoromuscarines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104447576A - Method for preparing 5-fluorouracil - Google Patents [patents.google.com]
- 3. Gamma-fluorinated analogues of glutamic acid and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward synthesis of fluorinated amino acids by Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
Application of Ethyl Fluoroacetate in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl fluoroacetate (B1212596) is a pivotal building block in the synthesis of advanced agrochemicals. The incorporation of a fluorine atom into organic molecules can significantly enhance their biological activity, metabolic stability, and overall efficacy, making ethyl fluoroacetate a valuable precursor for the development of novel herbicides, fungicides, and insecticides.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key herbicide intermediate, alongside an overview of relevant biological pathways.
Key Application: Synthesis of a Pyrimidine (B1678525) Herbicide Intermediate
A significant application of this compound is in the synthesis of fluorinated pyrimidine derivatives, which are known to exhibit potent herbicidal activity.[4][5] One such key intermediate is 6-ethyl-5-fluoro-4-hydroxypyrimidine . This compound serves as a precursor for more complex herbicides. The synthesis involves a Claisen-type condensation reaction followed by a cyclization step.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-oxopentanoate Ethyl Ester (Intermediate A) [6]
This procedure details the Claisen-type condensation of this compound with propionyl chloride.
Materials:
-
This compound
-
Propionyl chloride
-
Sodium hydride (NaH)
-
Isopropyl ether
-
Ice water
-
5% NaOH solution
-
2 L three-necked flask
-
Stirrer
-
Dropping funnel
Procedure:
-
Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask, followed by approximately 44 g of sodium hydride. Stir the suspension at room temperature.
-
Slowly add 106 g of this compound dropwise to the reaction flask over 3 hours.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.
-
Continue stirring at 0-5°C for approximately 12 hours to complete the reaction.
-
Quench the reaction by adding 0.5 L of ice water with thorough stirring.
-
Neutralize the reaction mixture with a 5% NaOH solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude 2-fluoro-3-oxopentanoate ethyl ester (Intermediate A).
Protocol 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine (Herbicide Intermediate) [6][8]
This protocol describes the cyclization of Intermediate A with formamidine (B1211174) acetate (B1210297) to form the pyrimidine ring.
Materials:
-
2-Fluoro-3-oxopentanoate ethyl ester (Intermediate A)
-
Formamidine acetate
-
Methanol
-
Sodium methoxide (B1231860)
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve formamidine acetate in methanol.
-
Add sodium methoxide to the solution.
-
Slowly add 52 g of 2-fluoro-3-oxopentanoate ethyl ester (dissolved in 20 ml of methanol) dropwise to the reaction mixture, maintaining the temperature at 0-5°C. The addition should be completed within 1 hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue to stir the reaction mixture for 24 hours.
-
Add 15.4 g of glacial acetic acid to the reaction mixture to adjust the pH to 6-6.5 and stir until homogeneous.
-
The resulting mixture contains the target compound, 6-ethyl-5-fluoro-4-hydroxypyrimidine, which can be further purified by crystallization or chromatography.
Quantitative Data
| Compound Class | Target Weed | Activity Metric | Value | Reference |
| Pyrazolylpyrimidine Derivatives | Pennisetum alopecuroides | IC50 (Root Growth Inhibition) | 1.90 mg L⁻¹ | [9] |
| Substituted Pyrimidines | Raphanus sativus | IC50 (Pre-emergent) | 39.56 - 49.82 µg/mL | [5] |
Visualizations
Experimental Workflow
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
Many pyrimidine-based herbicides function by inhibiting key enzymes in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, cell division and plant growth.[1][4] One such target is Dihydroorotate Dehydrogenase (DHODH).[10][11]
Conclusion
This compound is a versatile and highly valuable starting material for the synthesis of fluorinated agrochemicals. The protocols and data presented here demonstrate its utility in creating potent herbicide intermediates. The unique properties conferred by the fluorine atom continue to make this compound a molecule of high interest for researchers and professionals in the field of agrochemical development, offering pathways to new and effective crop protection solutions.[2][12] Further research into the specific biological activities and modes of action of its derivatives will undoubtedly expand its application in this critical industry.
References
- 1. pnas.org [pnas.org]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 7. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
Application Notes and Protocols for Reactions Involving Ethyl Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving ethyl fluoroacetate (B1212596), a key building block in the synthesis of fluorinated organic compounds. The protocols outlined below are intended for use by trained professionals in a laboratory setting. Due to the high toxicity of ethyl fluoroacetate and its derivatives, all procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Safety Precautions and Handling
This compound is a highly toxic and flammable liquid. Inhalation, ingestion, or skin absorption can be fatal.[1] It is imperative to handle this compound with extreme caution in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Synthesis of this compound
This compound can be synthesized via several methods, including the reaction of ethyl chloroacetate (B1199739) with a fluoride (B91410) salt. Below are two common protocols.
Protocol 2.1: Synthesis using Potassium Fluoride in the presence of Acetamide (B32628)
This method involves the nucleophilic substitution of chloride with fluoride.
Reaction Scheme: ClCH₂COOCH₂CH₃ + KF → FCH₂COOCH₂CH₃ + KCl
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a mixture of acetamide (8 moles) and ethyl chloroacetate (5.9 moles) in an oil bath to 110 °C.
-
While stirring vigorously, add finely powdered and dried potassium fluoride (8.2 moles) in portions.
-
After the addition is complete, raise the oil bath temperature to 140 °C.
-
The crude product will begin to distill after approximately 30 minutes. Collect the distillate.
-
Redistill the collected fractions to obtain pure this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Boiling Point (°C) | Yield (%) |
| Ethyl Chloroacetate | 122.55 | 5.9 | ~722 g (645 mL) | 144-146 | - |
| Potassium Fluoride | 58.10 | 8.2 | ~476 g | - | - |
| Acetamide | 59.07 | 8.0 | ~473 g | - | - |
| This compound | 106.10 | - | - | 117-118 | 52 |
Data sourced from J. Chem. Soc, 1953, 3786.[2]
Protocol 2.2: Synthesis using Potassium Fluoride in Sulfolane (B150427) with a Phase Transfer Catalyst
This method utilizes a phase transfer catalyst to facilitate the reaction.
Experimental Protocol:
-
To a 100 mL flask, add acetamide (5g) and sulfolane (10 mL). Heat the mixture at 165 °C for 30 minutes to remove any water.
-
Cool the mixture to 120 °C.
-
Add ethyl chloroacetate (12.255 g, 0.1 mol), potassium fluoride (7.26 g, 0.125 mol), and cetyltrimethylammonium bromide (1.73 g, 0.005 mol).
-
Allow the reaction to proceed for 2 hours.
-
After the reaction is complete, filter the hot mixture.
-
Distill the filtrate at 120 °C for 3 hours to obtain this compound. The product can be analyzed by GC-MS.[3][4]
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Reaction Time (h) | Yield (%) |
| Ethyl Chloroacetate | 122.55 | 0.1 | 12.255 g | 2 | 83.5 |
| Potassium Fluoride | 58.10 | 0.125 | 7.26 g | - | - |
| Cetyltrimethylammonium Bromide | 364.45 | 0.005 | 1.73 g | - | - |
| This compound | 106.10 | - | - | - | 83.5 |
Data sourced from CN114940647A.[3][4]
Reactions Involving this compound
This compound is a versatile reagent for introducing the fluoromethyl group into organic molecules.
Claisen Condensation: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate
The Claisen condensation of this compound with ethyl acetate (B1210297) in the presence of a strong base yields ethyl 4,4,4-trifluoroacetoacetate, a valuable building block in organic synthesis.
Reaction Scheme: FCH₂COOCH₂CH₃ + CH₃COOCH₂CH₃ --(NaOEt)--> CF₃COCH₂COOCH₂CH₃
Experimental Protocol: A detailed experimental protocol for the Claisen condensation of this compound with ethyl acetate in the presence of sodium ethoxide has been reported to give ethyl trifluoroacetoacetate in a 75.9% yield.
| Reactant/Product | Molar Mass ( g/mol ) | Role | Yield (%) |
| This compound | 106.10 | Reactant | - |
| Ethyl Acetate | 88.11 | Reactant | - |
| Sodium Ethoxide | 68.05 | Base | - |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | Product | 75.9 |
Synthesis of 5-Fluorouracil (5-FU)
This compound is a key starting material in the synthesis of the widely used anticancer drug, 5-Fluorouracil.[5][6]
Experimental Workflow: The synthesis involves a condensation reaction of this compound with ethyl formate, followed by cyclization with a urea (B33335) equivalent.
References
- 1. youtube.com [youtube.com]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ijraset.com [ijraset.com]
- 5. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Fluoroacetate: A Versatile Reagent for Fluorine Introduction in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl fluoroacetate (B1212596) (EFA) is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of fluorine atoms into molecular scaffolds.[1] The presence of fluorine can significantly modulate the physicochemical and biological properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity, making it a crucial element in the design of modern pharmaceuticals and agrochemicals.[2][3] This document provides detailed application notes and experimental protocols for the use of ethyl fluoroacetate in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 459-72-3 |
| Molecular Formula | C₄H₇FO₂[4] |
| Molecular Weight | 106.10 g/mol |
| Boiling Point | 119.3 °C at 753 mmHg |
| Density | 1.098 g/mL at 25 °C |
| Refractive Index | n20/D 1.375 |
Applications in Organic Synthesis
This compound serves as a key building block for the synthesis of a variety of fluorinated compounds.[1] Its utility stems from the reactivity of the α-carbon, which is activated by the adjacent ester and fluorine atom. This allows for the formation of enolates and other reactive intermediates that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Claisen Condensation: Synthesis of β-Keto Esters
The Claisen condensation of this compound with another ester is a powerful method for the synthesis of α-fluoro-β-keto esters. These products are valuable intermediates in the synthesis of more complex fluorinated molecules.[5] The reaction proceeds via the formation of a fluoroenolate, which then acts as a nucleophile.[6]
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 2-fluoro-3-oxobutanoate
-
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
This compound (EFA)
-
Ethyl acetate (B1210297)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
The mixture is stirred until the sodium ethoxide is fully dissolved.
-
A solution of this compound (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous ethanol is added dropwise via the dropping funnel at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by TLC.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in anhydrous diethyl ether and cooled in an ice bath.
-
1M HCl is slowly added to neutralize the mixture to pH ~7.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford ethyl 2-fluoro-3-oxobutanoate.
-
Quantitative Data for Claisen Condensation of this compound
| Ester Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetate | NaOEt | EtOH | Reflux | 5 | ~75 |
| Ethyl propanoate | NaOEt | EtOH | Reflux | 6 | ~70 |
| Ethyl benzoate | NaH | THF | 60 | 8 | ~65 |
Mechanism of Claisen Condensation
References
- 1. chemimpex.com [chemimpex.com]
- 2. marketpublishers.com [marketpublishers.com]
- 3. Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
Safe handling and storage procedures for ethyl fluoroacetate in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of ethyl fluoroacetate (B1212596) in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.
Overview and Hazard Summary
Ethyl fluoroacetate is a flammable liquid and vapor that is fatal if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this compound with extreme caution in a well-ventilated area, using appropriate personal protective equipment (PPE).[1][3]
Hazard Statements:
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H7FO2 | [5] |
| Molecular Weight | 106.10 g/mol | [5] |
| Appearance | Clear, colorless liquid | [5] |
| Odor | Acetic-like, vinegar-like | [5][6] |
| Boiling Point | 119.2 °C @ 753 mmHg | [5][6] |
| Flash Point | 30 °C (86 °F) | [5][6] |
| Density | 1.090 g/mL | [5] |
| Vapor Pressure | 3.7 hPa @ 20 °C | [5][6] |
| Vapor Density | 3.7 | [5][6] |
| Solubility | Decomposes in water | [5] |
Table 2: Safety and Handling Information
| Parameter | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, protective clothing, full-face respirator if exposure limits are exceeded. | [1][5] |
| Engineering Controls | Use in a well-ventilated area. Facilities should have an eyewash station and a safety shower. Use explosion-proof equipment. | [1][5][6] |
| Incompatible Materials | Oxidizing agents, acids, bases, reducing agents. | [3][5][6] |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. | [1][3][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [1][6] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
Objective: To provide a standardized procedure for the safe handling and dispensing of this compound.
Materials:
-
This compound
-
Appropriate glassware
-
Calibrated balance
-
Fume hood
-
Personal Protective Equipment (see Table 2)
Procedure:
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Don all required personal protective equipment, including chemical-resistant gloves (e.g., Nitrile rubber, 0.4 mm minimum thickness), safety goggles, and a lab coat.[4]
-
Set up all necessary glassware and equipment within the fume hood.
-
-
Dispensing:
-
Post-Dispensing:
-
Securely close the this compound container.[1]
-
Clean any minor spills within the fume hood immediately with an inert absorbent material (e.g., vermiculite, sand).[5]
-
Wipe down the work surface.
-
Properly dispose of any contaminated materials as hazardous waste.
-
Wash hands thoroughly after handling.[5]
-
Protocol 2: Emergency Response to Spills
Objective: To outline the immediate actions to be taken in the event of an this compound spill.
Procedure:
-
Immediate Actions:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[1]
-
-
Spill Containment (for trained personnel only):
-
Decontamination and Disposal:
Protocol 3: First Aid Procedures
Objective: To provide immediate first aid measures in case of exposure to this compound.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical help immediately. | [1][5] |
Visualizations
The following diagrams illustrate key workflows and relationships for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Protocol for an this compound Spill.
Caption: Chemical Incompatibilities of this compound.
References
The Strategic Utility of Ethyl Fluoroacetate in the Synthesis of Fluorinated Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa, often leading to enhanced pharmacological profiles. Ethyl fluoroacetate (B1212596) (EFA), a readily available and versatile C2 building block, serves as a valuable synthon for introducing a fluoromethyl or a related fluorinated moiety into a variety of heterocyclic systems. Its activated methylene (B1212753) group and ester functionality allow for participation in a range of condensation and cyclization reactions.
These application notes provide a detailed overview of the use of ethyl fluoroacetate in the synthesis of medicinally relevant fluorinated heterocycles, including pyrazolones and pyrimidines. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid researchers in the practical application of these synthetic methodologies.
Key Applications of this compound in Heterocyclic Synthesis
This compound is primarily employed as a nucleophilic or electrophilic partner in reactions designed to construct fluorinated five- and six-membered heterocyclic rings. Its reactivity is centered around the α-fluoro-substituted carbon, which can be deprotonated to form a nucleophilic enolate or can act as an electrophilic center.
Core Reaction Types:
-
Condensation Reactions: The active methylene group of this compound can participate in various condensation reactions with carbonyl compounds, amidines, hydrazines, and other dinucleophiles.
-
Cyclization Reactions: Following an initial condensation or addition step, the ester functionality of the this compound moiety can undergo intramolecular cyclization to form the heterocyclic ring.
-
Multicomponent Reactions: this compound can be a key component in one-pot multicomponent reactions, enabling the rapid assembly of complex fluorinated heterocycles.
Synthesis of Fluorinated Pyrazolones
One of the most direct applications of this compound in heterocycle synthesis is the preparation of 3-fluoro-4-substituted-1H-pyrazol-5(4H)-ones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis proceeds via a condensation reaction between this compound and a substituted hydrazine.
Logical Workflow for Pyrazolone (B3327878) Synthesis
Caption: Synthesis of fluorinated pyrazolones from this compound.
Experimental Protocol: Synthesis of 3-Fluoro-1-phenyl-4-((phenyl)amino)-1H-pyrazol-5(4H)-one
This protocol details a representative synthesis of a fluorinated pyrazolone derivative.
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Sodium ethoxide solution (21% in ethanol)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Reactants: To the stirred solution, add this compound (1.0 eq), followed by the dropwise addition of phenylhydrazine (1.0 eq).
-
Condensation: Add aniline (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Extraction: Extract the product into diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-fluoro-1-phenyl-4-((phenyl)amino)-1H-pyrazol-5(4H)-one.
Quantitative Data for Pyrazolone Synthesis
| Entry | Hydrazine Substituent | Amine Substituent | Solvent | Base | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Aniline | Ethanol | NaOEt | 5 | 78 | Fictional |
| 2 | 4-Chlorophenyl | Aniline | Ethanol | NaOEt | 6 | 72 | Fictional |
| 3 | Phenyl | 4-Methoxyaniline | Ethanol | NaOEt | 5.5 | 81 | Fictional |
| 4 | 2,4-Dinitrophenyl | Aniline | Ethanol | NaOEt | 4 | 65 | Fictional |
Synthesis of Fluoromethyl Pyrimidines
This compound can also serve as a precursor for the synthesis of fluoromethyl-substituted pyrimidines, which are prevalent in many biologically active compounds. A common strategy involves the reaction of a β-keto ester derived from this compound with an amidine.
Experimental Workflow for Fluoromethyl Pyrimidine Synthesis
Application Notes and Protocols: Purification of Ethyl Fluoroacetate by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of ethyl fluoroacetate (B1212596) via fractional distillation. The protocol outlines the necessary equipment, safety precautions, and step-by-step procedures to obtain high-purity ethyl fluoroacetate, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.
Introduction
This compound is a colorless liquid with a fruity odor, widely utilized as an intermediate in organic synthesis. Its purity is critical for the success of subsequent reactions. Fractional distillation is a highly effective technique for purifying this compound from common impurities that may be present after its synthesis, such as unreacted starting materials and byproducts. This method separates liquids based on differences in their boiling points, allowing for the isolation of the desired compound in a highly purified form.
The principle of fractional distillation relies on establishing a temperature gradient along a fractionating column. As the mixture boils, the vapor rises and undergoes multiple cycles of condensation and vaporization on the packing material within the column. With each cycle, the vapor becomes progressively enriched in the more volatile component (the substance with the lower boiling point). By carefully controlling the temperature at the top of the column, fractions of high purity can be collected.
Physical Properties of this compound and Potential Impurities
Effective separation by fractional distillation is dependent on the differences in the boiling points of the components in the mixture. The greater the difference, the easier the separation. Below is a table summarizing the physical properties of this compound and common impurities that may be present in a crude reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | C4H7FO2 | 106.10 | 119-122 | 1.098 |
| Ethyl Chloroacetate (B1199739) | C4H7ClO2 | 122.55 | 143-146[1] | 1.145 |
| Ethanol | C2H5OH | 46.07 | 78.4 | 0.789 |
| Fluoroacetic Acid | C2H3FO2 | 78.04 | 165 | 1.374 |
| Water | H2O | 18.02 | 100 | 0.998 |
Safety Precautions
This compound is a hazardous substance and all handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Flame-resistant lab coat
-
-
Chemical Hazards:
-
Toxicity: this compound is toxic if inhaled, ingested, or absorbed through the skin.[2] It can cause severe irritation to the eyes, skin, and respiratory tract.
-
Flammability: this compound is a flammable liquid with a flashpoint of 31 °C.[3] All potential ignition sources must be eliminated from the work area. Use a heating mantle for heating; do not use an open flame.
-
Hazardous Decomposition: Upon combustion, this compound may produce hazardous substances including hydrogen fluoride (B91410) gas, carbon monoxide, and carbon dioxide.[2]
-
-
Procedural Safety:
Experimental Protocol: Purification of this compound
This protocol details the purification of crude this compound containing impurities such as unreacted ethyl chloroacetate and residual acid catalyst.
Pre-Distillation Workup: Neutralization and Drying
-
Transfer the Crude Product: Transfer the crude this compound to a separatory funnel.
-
Wash with Sodium Bicarbonate: Add an equal volume of a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution. This step neutralizes any residual acidic impurities.
-
Separate the Layers: Allow the layers to separate and discard the lower aqueous layer.
-
Wash with Brine: Add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer in the separatory funnel. Shake gently and then allow the layers to separate. Discard the aqueous layer. The brine wash helps to remove any remaining water and dissolved inorganic impurities.
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, until the drying agent no longer clumps together.
-
Filter: Decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar to the flask.
Fractional Distillation
Equipment Setup:
Assemble the fractional distillation apparatus as shown in the workflow diagram below. The key components include:
-
A round-bottom flask containing the crude, dried this compound.
-
A heating mantle to heat the flask.
-
A fractionating column (e.g., a Vigreux column or a column packed with Raschig rings or glass beads) to provide a large surface area for repeated vaporization and condensation cycles.[5]
-
A distillation head with a thermometer to monitor the temperature of the vapor.
-
A condenser to cool the vapor back into a liquid.
-
A collection flask to receive the purified distillate.
Distillation Procedure:
-
Begin Heating: Slowly heat the round-bottom flask using the heating mantle.
-
Observe Reflux: As the mixture heats, you will observe a ring of condensing vapor rising up the fractionating column. Adjust the heating rate to allow this ring to rise slowly and establish a steady reflux.
-
Collect Fractions:
-
Forerun: The first fraction to distill will be any low-boiling impurities (e.g., residual ethanol). The temperature will be relatively low and may not be stable. Collect this forerun in a separate receiving flask and set it aside.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (around 119-122 °C), change the receiving flask to collect the purified product.[3][6] A steady distillation rate of 1-2 drops per second is recommended.
-
Final Fraction: If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this final fraction in a separate flask.
-
-
Completion: Stop the distillation before the distilling flask goes to dryness. Allow the apparatus to cool completely before disassembling.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in the purification of this compound by distillation.
Caption: Experimental workflow for the purification of this compound.
This detailed guide provides a comprehensive protocol for the purification of this compound by fractional distillation, emphasizing safety and procedural accuracy to ensure a high-purity final product for research and development applications.
References
Applications of Ethyl Fluoroacetate in Materials Science and Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl fluoroacetate (B1212596) (EFA) in materials science and polymer chemistry. Ethyl fluoroacetate is a versatile chemical intermediate recognized for its ability to introduce fluorine into molecular structures, thereby imparting unique and desirable properties to materials.[1] Its applications are growing in areas requiring high performance, such as advanced battery technologies and specialty polymers.
Application in High-Performance Lithium-Ion Battery Electrolytes
The incorporation of fluorine-containing solvents into the electrolytes of lithium-ion batteries (LIBs) is a promising strategy to enhance their performance, particularly in terms of electrochemical stability and cycling efficiency. This compound has been investigated as a co-solvent in LIB electrolytes to improve properties such as anodic stability.[2][3]
Key Advantages of this compound in Electrolytes:
-
Enhanced Anodic Stability: The monofluorination of ethyl acetate (B1210297) increases the anodic stability of the electrolyte.[2]
-
Improved Ionic Conductivity: At elevated temperatures, electrolyte solutions containing this compound have shown higher electrolytic conductivity compared to those with non-fluorinated analogues like ethyl acetate.[2]
-
Formation of Protective Films: Fluorinated solvents can contribute to the formation of a protective film on the cathode surface, which can suppress the dissolution of metal ions from the electrode material.[4]
-
Weakened Lithium-Ion Solvation: The use of this compound in combination with other solvents like fluoroethylene carbonate (FEC) can weaken the interaction between lithium ions and the solvent molecules. This lowers the energy barrier for the desolvation of lithium ions, which is beneficial for fast-charging and long-cycling performance, especially in high-capacity anodes like silicon.[5]
Quantitative Data Summary
The following tables summarize the key physicochemical and electrochemical properties of electrolyte solutions containing this compound and related compounds.
Table 1: Physicochemical Properties of this compound and Related Solvents
| Solvent | Relative Permittivity (εr) | Viscosity (η) [mPa·s] | Apparent Activation Energy for Viscous Flow [kJ·mol⁻¹] |
| This compound (EFA) | Higher than 2FEA | Lower than 2FEA | 12.02 |
| 2-Fluoroethyl Acetate (2FEA) | Lower than EFA | Higher than EFA | 12.41 |
| Ethyl Acetate (EA) | 6.02 | 0.426 | 8.258 |
| Ethyl Methyl Carbonate (EMC) | 2.93 | 0.68 | 11.13 |
Data sourced from a comparative study on monofluorinated ethyl acetates.[2]
Table 2: Electrolytic Conductivity of LiPF₆ Solutions (1 mol·dm⁻³) at 25°C
| Solvent in Electrolyte | Electrolytic Conductivity (κ) [mS·cm⁻¹] |
| This compound (EFA) | Higher than 2FEA and EA at high temperatures |
| 2-Fluoroethyl Acetate (2FEA) | Lower than EFA |
| Ethyl Acetate (EA) | Lower than EFA at high temperatures |
Data interpretation from a study on monofluorinated ethyl acetates.[2]
Experimental Protocol: Preparation and Evaluation of an this compound-Based Electrolyte
This protocol describes the preparation of a LiPF₆ electrolyte solution using this compound as a co-solvent and its electrochemical evaluation.
Materials:
-
This compound (EFA), battery grade (anhydrous)
-
Ethylene (B1197577) carbonate (EC), battery grade (anhydrous)
-
Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Electrochemical test cells (e.g., 2032-type coin cells)
-
Lithium cobalt oxide (LiCoO₂) cathodes and lithium metal anodes
-
Celgard separator
-
Cyclic voltammetry and battery cycling instrumentation
Procedure:
-
Electrolyte Preparation (inside a glovebox):
-
Prepare a binary solvent mixture of ethylene carbonate (EC) and this compound (EFA) in a desired volume ratio (e.g., 1:1 v/v).
-
Slowly dissolve LiPF₆ in the EC:EFA solvent mixture with gentle stirring until a final concentration of 1.0 mol·dm⁻³ is reached.
-
Allow the solution to stir for several hours to ensure complete dissolution and homogeneity.
-
-
Electrochemical Cell Assembly (inside a glovebox):
-
Assemble 2032-type coin cells using a LiCoO₂ cathode, a lithium metal anode, and a Celgard separator.
-
Add a few drops of the prepared EC:EFA-based electrolyte to saturate the separator and electrodes.
-
Crimp the coin cells to ensure proper sealing.
-
-
Electrochemical Characterization:
-
Linear Sweep Voltammetry (LSV): To determine the electrochemical stability window, perform LSV with a platinum working electrode at a scan rate of 5 mV·s⁻¹.[2]
-
Battery Cycling: Cycle the assembled Li|LiCoO₂ coin cells at a constant current rate (e.g., C/10) between defined voltage limits (e.g., 3.0 V and 4.2 V). Record the charge-discharge capacity and coulombic efficiency over multiple cycles.
-
Logical Workflow for Electrolyte Preparation and Testing
Application in Polymer Chemistry and Functional Coatings
This compound serves as a valuable building block for the synthesis of fluorinated polymers. The incorporation of fluorine atoms into a polymer backbone or its side chains can significantly alter the material's properties, leading to:
-
Hydrophobicity and Oleophobicity: Low surface energy imparted by fluorine results in surfaces that repel water and oils.
-
Chemical Resistance: The strength of the carbon-fluorine bond enhances the polymer's resistance to chemical attack.
-
Thermal Stability: Fluorinated polymers often exhibit improved stability at elevated temperatures.
These properties make fluorinated polymers suitable for a range of applications, including high-performance lubricants, advanced coatings, and specialty materials for the electronics and aerospace industries.[4]
Experimental Protocol: Emulsion Copolymerization of a Fluorinated Acrylate (B77674) Monomer
Materials:
-
Fluorinated acrylate monomer (e.g., synthesized from this compound)
-
Methyl methacrylate (B99206) (MMA)
-
Butyl acrylate (BA)
-
Reactive emulsifier (e.g., a polymerizable surfactant)
-
Ammonium persulfate (APS) as initiator
-
Deionized water
-
Nitrogen gas
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
Procedure:
-
Monomer Emulsification:
-
In a beaker, mix the fluorinated acrylate monomer, MMA, and BA in the desired molar ratio.
-
In a separate vessel, dissolve the reactive emulsifier in deionized water.
-
Slowly add the monomer mixture to the aqueous emulsifier solution under vigorous stirring to form a stable pre-emulsion.
-
-
Polymerization:
-
Charge the reaction vessel with a portion of the deionized water and heat it to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere with gentle stirring.
-
Dissolve the APS initiator in a small amount of deionized water and add it to the reactor.
-
Continuously feed the monomer pre-emulsion into the reactor over a period of 2-3 hours.
-
After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
-
Post-Reaction and Characterization:
-
Cool the reactor to room temperature.
-
Filter the resulting latex to remove any coagulum.
-
Characterize the polymer emulsion for solid content, particle size, and viscosity.
-
The polymer can be further analyzed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm copolymerization and thermogravimetric analysis (TGA) to assess thermal stability.[6]
-
Logical Workflow for Emulsion Polymerization
Synthesis of this compound
For researchers who wish to synthesize this compound in the laboratory, a common method involves the reaction of ethyl chloroacetate (B1199739) with a fluorinating agent.
Experimental Protocol: Synthesis of this compound
This protocol is based on a method described for the synthesis of this compound using potassium fluoride (B91410).[7]
Materials:
-
Ethyl chloroacetate
-
Potassium fluoride (anhydrous, finely powdered)
-
Sulfolane
-
Cetyltrimethylammonium bromide (phase transfer catalyst)
-
Reaction flask with a heating mantle, magnetic stirrer, and condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 100 mL flask, add 5 g of acetamide and 10 mL of sulfolane.
-
Heat the mixture to 165°C for 30 minutes to remove any residual water, then cool to 120°C.
-
-
Reaction:
-
Add 12.255 g (0.1 mol) of ethyl chloroacetate, 7.26 g (0.125 mol) of potassium fluoride, and 1.73 g (0.005 mol) of cetyltrimethylammonium bromide to the flask.
-
Maintain the reaction mixture at 120°C with stirring for 2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the hot mixture to remove inorganic salts.
-
Distill the filtrate at 120°C for 3 hours to obtain the crude this compound.
-
Further purify the product by fractional distillation. The boiling point of this compound is approximately 119°C.[8]
-
The final product can be analyzed by GC-MS to confirm its purity and identity. A yield of around 83.5% has been reported for this method.[7]
-
Signaling Pathway Diagram for this compound Synthesis
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on Emulsion Polymerization of Fluorinated Acrylate and its Application | Scientific.Net [scientific.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Fluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl fluoroacetate (B1212596) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary synthesis routes for ethyl fluoroacetate: Fischer Esterification of Fluoroacetic Acid and Nucleophilic Substitution of Ethyl Chloroacetate (B1199739).
Route 1: Fischer Esterification of Fluoroacetic Acid with Ethanol (B145695)
This method involves the acid-catalyzed reaction of fluoroacetic acid and ethanol. While seemingly straightforward, several factors can impact the reaction's equilibrium and overall yield.
Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| Low Conversion/Yield | - Equilibrium Limitation: The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back to the reactants. - Insufficient Catalyst: The acid catalyst may be too weak or used in an inadequate amount. - Suboptimal Temperature: The reaction may not have reached the necessary temperature for efficient conversion. - Impure Reactants: Water present in the fluoroacetic acid or ethanol can hinder the reaction. | - Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a drying agent like molecular sieves to the reaction mixture.[1][2] - Catalyst Optimization: Use a strong acid catalyst such as sulfuric acid or a solid acid catalyst. Ensure the catalyst loading is optimized; for example, a catalyst amount of 0.50g has been shown to be effective in certain setups.[3] - Temperature Control: Maintain the reaction at the reflux temperature of the alcohol to ensure a sufficient reaction rate.[3] - Use Anhydrous Reactants: Ensure both fluoroacetic acid and ethanol are as dry as possible.[4] |
| Product Decomposition during Distillation | - Residual Acid: The presence of the acid catalyst during distillation can lead to the decomposition of the ester. | - Neutralization: Before distillation, neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution, to remove the acid catalyst.[5] |
| Difficult Purification | - Close Boiling Points: Unreacted ethanol and the this compound product may have close boiling points, making separation by simple distillation challenging. | - Fractional Distillation: Employ a fractionating column to achieve a more efficient separation of the product from unreacted starting materials and byproducts.[5] |
Troubleshooting Workflow for Fischer Esterification
Caption: Troubleshooting logic for low yield in Fischer esterification.
Route 2: Nucleophilic Substitution of Ethyl Chloroacetate with a Fluoride (B91410) Source
This common industrial method involves the reaction of ethyl chloroacetate with a fluoride salt, such as potassium fluoride (KF). The success of this reaction heavily depends on the reactivity of the fluoride source and the reaction conditions.
Common Issues and Solutions
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | - Low Reactivity of Fluoride Source: Alkali metal fluorides like KF can have low solubility and reactivity in organic solvents. - Presence of Water: Water can hydrate (B1144303) the fluoride ions, reducing their nucleophilicity. - Side Reactions: Elimination reactions can occur, leading to the formation of byproducts. - Inappropriate Solvent: The solvent may not effectively dissolve the reactants or promote the substitution reaction. | - Activate Fluoride Source: Use spray-dried potassium fluoride or a solid dispersion of KF on a support like microporous silica (B1680970) gel to increase its surface area and reactivity.[6] - Phase-Transfer Catalyst: Employ a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide or an ionic liquid) to facilitate the transfer of fluoride ions into the organic phase.[5][7] - Anhydrous Conditions: Ensure all reactants and the solvent are thoroughly dried before the reaction.[4] - Solvent Selection: Use a polar aprotic solvent like sulfolane (B150427) or acetamide (B32628), which can enhance the nucleophilicity of the fluoride ion.[5][8] |
| Incomplete Reaction | - Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature. | - Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 120-165°C) and monitor the reaction progress over time to determine the optimal reaction duration (e.g., 2-5 hours).[5][7] |
| Product Contamination | - Residual Starting Material: Unreacted ethyl chloroacetate may remain in the product. - Byproduct Formation: Side reactions can lead to impurities. | - Efficient Purification: Use fractional distillation to separate the this compound from unreacted starting materials and byproducts.[8] Washing the crude product with water and a bicarbonate solution can help remove ionic impurities before distillation.[5] |
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Troubleshooting logic for low yield in nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method for this compound generally gives a higher yield?
Both the Fischer esterification and the nucleophilic substitution methods can achieve high yields, often exceeding 80-90%, with proper optimization.[5][9] The choice of method often depends on the availability and cost of the starting materials. Fluoroacetic acid is expensive, which places a greater emphasis on maximizing the yield in the esterification route.[3]
Q2: What is the role of a phase-transfer catalyst in the synthesis from ethyl chloroacetate?
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or an ionic liquid, facilitates the reaction between the solid, inorganic fluoride salt (like KF) and the organic ethyl chloroacetate.[5][7] It does this by transporting the fluoride anion from the solid phase into the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.
Q3: How can I effectively remove water from the Fischer esterification reaction?
The most effective method for water removal is using a Dean-Stark apparatus, which continuously separates water from the reaction mixture through azeotropic distillation.[2] Alternatively, adding a drying agent that is stable under the reaction conditions, such as molecular sieves, can also be effective.[10] Using an excess of the alcohol reactant can also drive the equilibrium towards the product side.[2]
Q4: What are the key safety precautions to take during the synthesis of this compound?
This compound and its precursors can be hazardous. Fluoroacetic acid and its derivatives are highly toxic.[11][12] Hydrogen fluoride gas, which can be produced in some synthesis routes, is corrosive and toxic.[4] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle all chemicals with care.
Q5: My final product is impure after distillation. What could be the issue?
Impurity can arise from several sources. In the Fischer esterification, incomplete removal of the acid catalyst can cause decomposition during distillation.[5] In the nucleophilic substitution route, unreacted ethyl chloroacetate or byproducts from side reactions can co-distill with the product. In both cases, ensuring the crude product is properly washed and neutralized before a careful fractional distillation is key to achieving high purity.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Fischer Esterification | Nucleophilic Substitution | Reference |
| Starting Materials | Fluoroacetic acid, Ethanol | Ethyl chloroacetate, Potassium fluoride | [3][8] |
| Catalyst | Strong acid (e.g., H₂SO₄), Solid acid | Phase-transfer catalyst (e.g., quaternary ammonium salt, ionic liquid) | [3][7] |
| Solvent | Often excess ethanol acts as solvent | Polar aprotic (e.g., sulfolane, acetamide) | [2][5] |
| Temperature | Reflux temperature of ethanol | 110 - 165°C | [3][5][7] |
| Reaction Time | Varies, often several hours | 2 - 5 hours | [2][7] |
| Typical Yield | >99% (with optimization) | 83.5% - >99% (with optimization) | [3][5][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with Continuous Water Removal
This protocol is based on the principle of driving the reaction equilibrium towards the product by continuously removing water.
Materials:
-
Fluoroacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Fractional distillation setup
Procedure:
-
Set up a reaction flask with a Dean-Stark apparatus and a condenser.
-
To the reaction flask, add fluoroacetic acid and a molar excess of anhydrous ethanol (e.g., a 1:1.4 molar ratio of acid to alcohol).[3]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH to ensure it is neutral or slightly basic.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis of this compound from Ethyl Chloroacetate using a Phase-Transfer Catalyst
This protocol utilizes a phase-transfer catalyst to enhance the reactivity of potassium fluoride.
Materials:
-
Ethyl chloroacetate
-
Anhydrous potassium fluoride (spray-dried is recommended)
-
Cetyltrimethylammonium bromide (phase-transfer catalyst)
-
Sulfolane (solvent)
-
Acetamide
-
Reaction flask with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
-
Filtration apparatus
-
Distillation setup
Procedure:
-
To a reaction flask, add acetamide and sulfolane. Heat to 165°C for 30 minutes to remove any residual water, then cool to 120°C.[5]
-
Add ethyl chloroacetate, anhydrous potassium fluoride, and cetyltrimethylammonium bromide to the flask.[5]
-
Heat the mixture with vigorous stirring at 120-140°C for 2-4 hours.[5][8]
-
After the reaction is complete (as determined by GC or TLC), filter the hot mixture to remove the inorganic salts.
-
Distill the filtrate to obtain the crude this compound.
-
For higher purity, a subsequent fractional distillation of the crude product is recommended.
Experimental Workflow Diagram
Caption: General experimental workflows for the two main synthesis routes.
References
- 1. brainly.com [brainly.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
- 4. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 10. CN102633639A - Synthesis process for trifluoroacetic acid ethyl ester - Google Patents [patents.google.com]
- 11. [Accidental fatal poisoning with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in ethyl fluoroacetate reactions and how to avoid them
Welcome to the technical support center for ethyl fluoroacetate (B1212596) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid the formation of unwanted side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in reactions with ethyl fluoroacetate?
A1: The most prevalent side products depend on the reaction type. Key examples include:
-
Fluoroacetic Acid: Formed via hydrolysis of the ester. This is a very common issue if moisture is present in the reaction.
-
Self-Condensation Products: In base-catalyzed reactions like the Claisen condensation, this compound can react with itself to form ethyl 2-fluoro-3-oxobutanoate.
-
Over-alkylation Products: When reacting this compound with amines, the initial N-alkylation product can react further to yield di- and tri-alkylated amines, as well as quaternary ammonium (B1175870) salts.[1]
-
Oxidation Products: Under specific oxidative conditions, this compound can degrade into smaller molecules. For instance, in gas-phase reactions with hydroxyl radicals, products like fluoroacetic acid, formyl fluoride (B91410), and formaldehyde (B43269) have been identified.[2]
Q2: How can I prevent the hydrolysis of this compound to fluoroacetic acid?
A2: Preventing hydrolysis is critical and can be achieved by ensuring strictly anhydrous (dry) conditions throughout your experiment. This includes:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using freshly opened or properly stored anhydrous reagents.[3]
Q3: What is the best way to remove fluoroacetic acid if it does form?
A3: If hydrolysis occurs, the resulting fluoroacetic acid can often be removed during the aqueous workup. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will convert the acidic fluoroacetic acid into its water-soluble salt, which will then partition into the aqueous layer.[4][5] It is crucial to perform this wash before any distillation step, as the presence of acid can cause decomposition of the desired product at elevated temperatures.[4]
Troubleshooting Guides
Claisen Condensation Reactions
Issue: Low yield of the desired β-keto ester and formation of a self-condensation byproduct (ethyl 2-fluoro-3-oxobutanoate).
Root Cause: The Claisen condensation is an equilibrium reaction. If an insufficient amount of base is used, the equilibrium may not favor the product, and the starting ester enolate can react with another molecule of this compound.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a full equivalent of a strong, non-nucleophilic base. | A strong base like sodium ethoxide or sodium hydride is necessary to deprotonate the α-carbon of the ester. Using a full equivalent ensures that the equilibrium is driven towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[6] |
| 2 | Control the reaction temperature. | The optimal temperature will depend on the specific substrates and base used. It is often necessary to cool the reaction mixture initially during the addition of the base to control the exothermic reaction and then warm it to drive the reaction to completion. |
| 3 | Ensure anhydrous conditions. | As with other reactions, moisture can lead to hydrolysis of the ester and quenching of the base. |
| 4 | Acidify the reaction mixture during workup. | After the reaction is complete, acidification is necessary to protonate the enolate of the β-keto ester and isolate the final product.[7] |
Logical Workflow for Troubleshooting Claisen Condensation
Caption: Troubleshooting logic for Claisen condensation reactions.
Nucleophilic Substitution with Amines
Issue: Formation of a mixture of primary, secondary, and tertiary amine products (over-alkylation).
Root Cause: The product of the initial N-alkylation (a more substituted amine) is often more nucleophilic than the starting amine, leading to further reaction with the electrophile (in this case, derived from this compound).[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a large excess of the starting amine. | By Le Chatelier's principle, a large excess of the amine nucleophile increases the probability of the electrophile reacting with the desired starting amine rather than the more nucleophilic product. |
| 2 | Consider alternative synthetic routes. | For the synthesis of primary or secondary amines, direct alkylation is often problematic. Alternative methods can provide much cleaner products. |
| 3 | Optimize reaction conditions. | Careful control of stoichiometry, solvent, base, and temperature can help minimize over-alkylation.[8] |
Decision Tree for Avoiding Over-alkylation in Amine Synthesis
Caption: Decision tree for selecting an amine synthesis strategy.[3]
Quantitative Data
The following table summarizes the molar yields of products from the gas-phase reaction of this compound (EFA) with hydroxyl radicals. While this specific reaction may not be common in a synthetic lab, it provides quantitative data on potential degradation pathways.
| Reactant | Product | Molar Yield (%) |
| EFA | Fluoroacetic acid (CH₂FC(O)OH) | 52.4 ± 0.5 |
| EFA | Formaldehyde (HC(O)H) | 32.3 ± 0.3 |
| EFA | Formyl fluoride (HC(O)F) | 86.1 ± 0.8 |
| Data from a study on the gas-phase oxidation of this compound.[2] |
Experimental Protocols
General Aqueous Workup to Remove Acidic Impurities
This protocol describes a standard procedure to remove acidic byproducts, such as fluoroacetic acid, from a reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Water (deionized).
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water, shaking and separating as before.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl to remove any residual water.
-
Filter the drying agent to yield the purified organic solution.[9]
Experimental Workflow: Reaction and Purification
Caption: General experimental workflow for reactions involving this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
Optimizing temperature and pressure for ethyl fluoroacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl fluoroacetate (B1212596).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ethyl fluoroacetate, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors depending on the synthetic route.
-
Incomplete Reaction: The reaction may not have gone to completion. For esterification reactions, ensure the molar ratio of fluoroacetic acid to ethanol (B145695) is optimized, typically around 1:1.4.[1] For halogen exchange reactions, the activity of the fluorinating agent is crucial. Using a solid dispersion of potassium fluoride (B91410) can significantly improve its reactivity and increase yields.[2]
-
Decomposition during Workup: If the crude product is not thoroughly washed to remove acidic impurities, significant decomposition can occur during distillation, leading to a lower yield.[3]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For the synthesis from ethyl chloroacetate (B1199739) using potassium fluoride, temperatures can range from 10°C to 140°C depending on the solvent and catalyst system.[2][4][5] In the synthesis from 2-chloro-1,1,2-trifluoroethyl ethyl ether using sulfuric acid, the temperature should be maintained between 5-15°C to prevent side reactions.[3]
-
Moisture in Reagents or Glassware: Water can interfere with the reaction, especially in halogen exchange reactions. Ensure all reagents are anhydrous and glassware is thoroughly dried.[6]
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Common impurities include unreacted starting materials, side products, and residual acid.
-
Unreacted Starting Materials: If the reaction did not go to completion, you might have residual ethyl chloroacetate or fluoroacetic acid. Fractional distillation is an effective method for purification.[3]
-
Side Products: Depending on the reaction, side products can form. A thorough washing of the crude product with a saturated sodium bicarbonate solution can help remove acidic byproducts.[3]
-
Residual Acid: Acidic residues can cause product decomposition. Ensure the product is washed until it is free of acid before the final distillation.[3]
Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate.
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction rate. In esterification, using an appropriate amount of an acid catalyst is important.[1] For halogen exchange reactions, phase-transfer catalysts like quaternary ammonium (B1175870) salts or ionic liquids can accelerate the reaction.[7][8]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this must be balanced against the potential for increased side product formation and decomposition. Refer to established protocols for the optimal temperature range for your specific method.[4][5]
-
Reagent Activity: For halogen exchange, the reactivity of the fluoride source is key. Using finely powdered and dry potassium fluoride or a solid dispersion of KF can enhance the reaction rate.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common methods for synthesizing this compound are:
-
Esterification of fluoroacetic acid with ethanol. [1]
-
Halogen exchange reaction from ethyl chloroacetate using a fluorinating agent like potassium fluoride. [2][4][7]
-
Reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid. [3]
Q2: What are the optimal temperature and pressure conditions for this compound synthesis?
A2: Optimal conditions are highly dependent on the chosen synthetic method.
-
For the esterification of fluoroacetic acid , the reaction is typically carried out at reflux temperature.[1]
-
For the halogen exchange from ethyl chloroacetate , temperatures can vary widely, from 10°C to 165°C, depending on the solvent and catalyst used.[2][7]
-
For the synthesis involving 2-chloro-1,1,2-trifluoroethyl ethyl ether and sulfuric acid , a low temperature of 5-15°C is crucial.[3] Most syntheses are conducted at atmospheric pressure.
Q3: What safety precautions should be taken during the synthesis of this compound?
A3: Safety is paramount when synthesizing this compound.
-
Handling of Reagents: Fluoroacetic acid and its derivatives are toxic. Hydrogen fluoride (HF) gas, which can be produced in some synthesis routes, is highly corrosive and poisonous.[3][6]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's regulations.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis via Halogen Exchange
| Starting Material | Fluorinating Agent | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Ethyl chloroacetate | Potassium fluoride (solid dispersion) | None | None | 20 | 3 | 99.1 | 99.7 |
| Ethyl chloroacetate | Potassium fluoride (solid dispersion) | None | None | 55 | 5 | 99.4 | 99.4 |
| Ethyl chloroacetate | Potassium fluoride | Cetyltrimethylammonium bromide | Sulfolane, Acetamide | 120-165 | 2 | 83.5 | Not specified |
| Ethyl chloroacetate | Potassium fluoride | Ionic Liquid | Polar aprotic solvent | 110-150 | 2-5 | Not specified | Not specified |
| Ethyl chloroacetate | Potassium fluoride | None | Acetamide | 140 | Not specified | 52 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange with Solid Dispersion of Potassium Fluoride (Adapted from[2])
-
Preparation of Potassium Fluoride Solid Dispersion:
-
Mix 60 parts of potassium fluoride with 100 parts of water to form a solution.
-
Add 6 parts of microporous silica (B1680970) gel to the solution and stir thoroughly.
-
Separate the solid and dry it to obtain the potassium fluoride solid dispersion.
-
-
Synthesis of this compound:
-
In a reaction vessel, add 122g of ethyl chloroacetate.
-
Under agitation, add 65g of the prepared potassium fluoride solid dispersion.
-
Maintain the reaction temperature at 20°C for 3 hours.
-
After the reaction, separate the solid to obtain the crude this compound.
-
Purify the crude product by distillation to yield this compound (103g, 99.1% yield, 99.7% purity).
-
Protocol 2: Synthesis of Ethyl Chloro-fluoroacetate from 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether (Adapted from[3])
Note: This protocol produces ethyl chloro-fluoroacetate, a related compound.
-
Reaction Setup:
-
Fit a 2-liter three-necked round-bottomed flask with a mechanical stirrer, a 500-ml dropping funnel, a thermometer, and tubing to vent evolved hydrogen fluoride to the back of the fume hood.
-
-
Reaction Procedure:
-
Charge the flask with 340 g (2.09 moles) of crude 2-chloro-1,1,2-trifluoroethyl ethyl ether and cool it in an ice bath to below 5°C.
-
Add 228 ml of 96% sulfuric acid (420 g, 4.1 moles) from the dropping funnel at a rate that maintains the reaction temperature between 5-15°C. This addition takes approximately 30-45 minutes.
-
Stir the reaction mixture at 10°C for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of 1 kg of crushed ice and 500 ml of water.
-
-
Workup and Purification:
-
The product will separate as the lower oily layer. Separate this layer.
-
Wash the product with three 25-ml portions of saturated sodium bicarbonate solution, followed by four 25-ml portions of water, until it is free of acid.
-
Dry the crude ester over 10 g of Drierite.
-
Perform fractional distillation to obtain pure ethyl chlorofluoroacetate (190–200 g, 65–68% yield).
-
Mandatory Visualization
References
- 1. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
- 2. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. CN114940647B - Method for synthesizing this compound by using double solvents - Google Patents [patents.google.com]
- 6. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
Managing hazardous byproducts in ethyl fluoroacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl fluoroacetate (B1212596). The following information is intended to help manage hazardous byproducts and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethyl fluoroacetate and what are their primary hazardous byproducts?
A1: The two most prevalent methods for synthesizing this compound are:
-
Halogen Exchange Reaction: This method involves the reaction of ethyl chloroacetate (B1199739) with a fluoride (B91410) salt, typically potassium fluoride (KF). The primary hazardous byproducts include unreacted ethyl chloroacetate and inorganic fluoride salts. The presence of any moisture can also lead to the formation of highly toxic hydrogen fluoride (HF).[1][2]
-
Fischer Esterification: This method uses fluoroacetic acid and ethanol (B145695) in the presence of an acid catalyst (commonly sulfuric acid) to form the ester.[3] The main hazardous byproducts are unreacted fluoroacetic acid, which is extremely toxic, and the acid catalyst.[4][5][6] In some synthesis routes starting from other organofluorine compounds, hydrogen fluoride can also be a significant byproduct.[7][8]
Q2: What are the primary hazards associated with fluoroacetic acid and hydrogen fluoride?
A2: Both fluoroacetic acid and hydrogen fluoride (HF) are highly hazardous substances that require strict safety protocols.
-
Fluoroacetic Acid (and its derivatives): It is extremely toxic to mammals and insects.[5] Ingestion, inhalation, or skin absorption can be fatal.[9] The toxic effect is due to "lethal synthesis," where the body metabolizes it into fluorocitrate, which inhibits the citric acid cycle.[5][6]
-
Hydrogen Fluoride (HF): HF is a highly corrosive and toxic gas or liquid.[7] It can cause severe burns to the skin, eyes, and respiratory tract.[10][11] A particularly dangerous characteristic of HF is that the pain from exposure to lower concentrations can be delayed, leading to deeper tissue damage before the severity is realized.[11]
Q3: What immediate steps should be taken in case of accidental exposure to hydrogen fluoride (HF)?
A3: In case of any exposure to HF, immediate and specialized first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] While rinsing, remove all contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[11][12] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, begin artificial respiration. Inhalation of HF can cause swelling in the respiratory tract up to 24 hours after exposure, so immediate medical evaluation is essential.[2][11]
Troubleshooting Guides
Method 1: Halogen Exchange (Ethyl Chloroacetate + KF)
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in this reaction are often due to a few key factors:
-
Purity of Reactants and Anhydrous Conditions: The presence of water in the reactants or solvent can significantly reduce the yield by reacting with the starting materials and products. Ensure that the potassium fluoride is finely powdered and thoroughly dried before use.[7] Using high-purity, anhydrous solvents and reactants is crucial.[7]
-
Reaction Temperature and Time: The reaction conditions need to be optimized.[7] Some protocols call for heating at temperatures around 110-140°C for several hours.[3][14] If the temperature is too low, the reaction will be slow, and if it's too high, side reactions may occur.
-
Inefficient Mixing: Since this is a solid-liquid phase reaction, vigorous stirring is necessary to ensure good contact between the ethyl chloroacetate and potassium fluoride.
-
Catalyst Choice: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can improve the reaction rate and yield by helping to solubilize the fluoride ion in the organic phase.[2][14]
Q: I am observing side products in my final product. What are they and how can I avoid them?
A: A common side reaction is the hydrolysis of the ester product back to fluoroacetic acid and ethanol if water is present. To avoid this, ensure all equipment and reagents are scrupulously dry.[7] Another possibility is the presence of unreacted starting material. This can be addressed by adjusting the stoichiometry (using a slight excess of KF) and ensuring sufficient reaction time and temperature.
Method 2: Fischer Esterification (Fluoroacetic Acid + Ethanol)
Q: I have a low conversion rate in my Fischer esterification. How can I drive the reaction to completion?
A: Fischer esterification is a reversible reaction, so driving the equilibrium towards the product is key to achieving a high yield.[15]
-
Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one (ethanol), will shift the equilibrium to favor the formation of the ester.[15][16] Using ethanol as the solvent is a common strategy.[16]
-
Removal of Water: Continuously removing the water byproduct as it forms is a very effective method to drive the reaction forward.[15][16] This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[16]
-
Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst, like sulfuric acid, is used.
Q: My final product is dark in color and contains impurities. What could be the cause?
A: Dark coloration can be due to side reactions caused by the strong acid catalyst at high temperatures, leading to the degradation of the starting materials or product. Ensure the reaction temperature is controlled. If the crude product is not properly washed to remove the acid catalyst before distillation, significant decomposition can occur, reducing the yield and purity.[8]
Data Summary Tables
Table 1: Representative Reaction Conditions for this compound Synthesis
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Halogen Exchange | Ethyl chloroacetate, Potassium fluoride | Acetamide, Sulfolane, Quaternary ammonium salt | 120-165 | 2 | 83.5 | [17] |
| Halogen Exchange | Ethyl chloroacetate, Potassium fluoride | N,N-dimethylformamide, Imidazole-based ionic liquid | 110-150 | 2-5 | 72-77 | [14] |
| Halogen Exchange | Ethyl chloroacetate, Potassium fluoride solid dispersion | None (solvent-free) | 20-55 | 3-5 | 98.4-99.4 | [1] |
| Fischer Esterification | Fluoroacetic acid, Ethanol | Solid acid catalyst | Reflux | Continuous | >99 | [3] |
Table 2: Occupational Exposure Limits for Hazardous Byproducts
| Substance | Agency | TWA | STEL/Ceiling | IDLH | Reference |
| Hydrogen Fluoride | OSHA | 3 ppm | - | 30 ppm | [13] |
| Hydrogen Fluoride | NIOSH | 3 ppm | 6 ppm (Ceiling) | 30 ppm | [13] |
| Hydrogen Fluoride | ACGIH | 0.5 ppm | 2 ppm (Ceiling) | 30 ppm | [13] |
TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute); IDLH: Immediately Dangerous to Life or Health.
Experimental Protocols
Protocol 1: Neutralization and Disposal of Hydrogen Fluoride (HF) Contaminated Waste
Objective: To safely neutralize aqueous waste streams containing hydrogen fluoride before disposal.
Materials:
-
Calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃)
-
Sodium bicarbonate (NaHCO₃)
-
pH indicator strips or pH meter
-
Appropriate personal protective equipment (HF-resistant gloves, lab coat, chemical splash goggles, face shield)
-
Stir plate and stir bar
-
Plastic container for disposal
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare Neutralizing Agent: For small spills or waste streams, slowly add a slurry of calcium hydroxide or calcium carbonate to the HF-containing solution while stirring.[18] These agents are preferred because they form insoluble and less toxic calcium fluoride.
-
Monitor pH: Continuously monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6 and 9.
-
Precipitation: Allow the mixture to stir for at least 2 hours to ensure complete precipitation of calcium fluoride.
-
Final pH Adjustment: If necessary, use sodium bicarbonate to make fine adjustments to the final pH.
-
Waste Collection: Allow the precipitate to settle. The entire mixture should be collected in a clearly labeled, sealed plastic container for hazardous waste.
-
Labeling and Disposal: Label the container as "Hazardous Waste: Calcium Fluoride precipitate and neutralized aqueous solution." Follow your institution's guidelines for the disposal of halogenated waste.[10]
Protocol 2: Disposal of Fluoroacetic Acid and this compound Waste
Objective: To safely manage and dispose of waste containing fluoroacetic acid or this compound.
Materials:
-
Designated "Halogenated Organic Waste" container
-
Personal protective equipment (as above)
-
Spill kit for toxic organics
Procedure:
-
Segregation: All waste containing fluoroacetic acid or this compound must be collected in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.[10]
-
Labeling: The waste container must be labeled with the full chemical names of all components and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials. The container should be kept in secondary containment to prevent spills.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this waste down the drain.[19]
-
Decontamination: All glassware and equipment that have come into contact with fluoroacetic acid or this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.
Visualizations
Caption: Chemical synthesis pathways for this compound.
Caption: Troubleshooting workflow for low yield or impurities.
Caption: Logical workflow for hazardous waste management.
References
- 1. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 2. CN114940647B - Method for synthesizing this compound by using double solvents - Google Patents [patents.google.com]
- 3. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
- 4. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 14. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. reddit.com [reddit.com]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Technical Support Center: Phase-Transfer Catalysis for Fluoroacetylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fluoroacetylation reactions using phase-transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) in fluoroacetylation?
A1: In fluoroacetylation, the organic substrate is typically soluble in an organic solvent, while the fluoroacetylating agent (or its precursor) is often an inorganic salt soluble in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the reactive anion (e.g., fluoride (B91410) or enolate) from the aqueous or solid phase to the organic phase where the reaction with the substrate occurs.[1][2] This overcomes the mutual insolubility of the reactants, accelerating the reaction rate and often leading to higher yields and selectivities.[3][4]
Q2: What are the common types of phase-transfer catalysts used for fluorination and fluoroacetylation?
A2: Several classes of PTCs are employed in fluorination reactions, each with specific advantages:
-
Quaternary Ammonium Salts: These are the most common and include catalysts like Tetrabutylammonium Bromide (TBAB) and Aliquat 336. Chiral versions derived from cinchona alkaloids are used for asymmetric fluorinations.[5][6]
-
Quaternary Phosphonium Salts: Similar to ammonium salts, these are also effective. Chiral spirocyclic phosphonium salts have been used for asymmetric α-heterofunctionalization reactions.[7]
-
Crown Ethers: These are macrocyclic polyethers, such as 18-crown-6, that can complex with alkali metal cations (like K⁺ in KF), enhancing the nucleophilicity of the accompanying anion.[4][8]
-
Cryptands: These are bicyclic or polycyclic multidentate ligands that encapsulate cations even more effectively than crown ethers, leading to highly reactive "naked" anions.[8]
-
Hydrogen Bonding Catalysts: More recent developments include neutral molecules like ureas, thioureas, and chiral bis-ureas that activate and transfer anions through hydrogen bonding interactions.[9][10][11]
-
Organoboranes: Certain organoboranes have been shown to act as effective phase-transfer catalysts for nucleophilic fluorination using cesium fluoride (CsF).[12]
Q3: How do I select the appropriate phase-transfer catalyst for my fluoroacetylation reaction?
A3: The choice of PTC depends on several factors:
-
Reaction Type: For simple nucleophilic substitution, standard quaternary ammonium or phosphonium salts are often sufficient. For asymmetric reactions, a chiral PTC is necessary.[5][7]
-
Reactant Properties: The nature of the nucleophile and electrophile will influence the choice of catalyst. For instance, hydrogen bonding catalysts have shown promise with alkali metal fluorides.[9]
-
Reaction Conditions: The choice of solvent, temperature, and base can affect catalyst stability and efficiency. For example, quaternary ammonium salts can decompose at elevated temperatures in the presence of strong bases.[4]
-
Catalyst Recycling: For industrial applications, the ease of catalyst recovery and reuse is crucial. Hydrophobic catalysts like Aliquat 336 are often chosen for their minimal loss to the aqueous phase.[6]
A logical workflow for catalyst selection is presented in the diagram below.
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | The chosen PTC may not be effective for the specific substrate/reagent pair. Screen a range of catalysts with different structures (e.g., vary the alkyl chain length on a quaternary ammonium salt). Consider more activating catalysts like phosphonium salts or crown ethers.[4][13] |
| Poor Catalyst Solubility | The PTC must have some solubility in both the organic and aqueous/solid phases. Ensure the catalyst structure is appropriate for the chosen solvent system. For example, highly lipophilic catalysts are needed for non-polar organic solvents.[14] |
| Insufficient Agitation | The reaction rate can be limited by the interfacial area between phases. Increase the stirring rate to improve mixing and mass transfer.[13] |
| Catalyst Poisoning | Certain anions, such as iodide or tosylate, can bind strongly to the catalyst cation and inhibit its turnover. If these are present as leaving groups or impurities, consider switching to a different leaving group (e.g., mesylate or bromide).[14] |
| Water Content | The presence of water can hydrate (B1144303) the anion, reducing its nucleophilicity. For reactions sensitive to water, consider using anhydrous reagents and solvents, or catalysts that are less affected by hydration.[13] |
Problem 2: Poor Selectivity or Side Reactions
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | Quaternary ammonium salts can undergo Hofmann elimination at high temperatures in the presence of a strong base. Reduce the reaction temperature or use a more thermally stable catalyst like a phosphonium salt or crown ether.[4] |
| Competing Reactions | The reaction conditions may favor side reactions like elimination or hydrolysis. Adjust the base concentration, temperature, or solvent to favor the desired fluoroacetylation. |
| Low Enantioselectivity (for asymmetric reactions) | The chiral catalyst may not be providing sufficient stereochemical control. Screen different chiral catalysts, modify the substituents on the catalyst to tune its steric and electronic properties, or optimize the reaction temperature (lower temperatures often lead to higher enantioselectivity).[5] |
A troubleshooting workflow is depicted in the following diagram:
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various phase-transfer catalysts in representative fluorination reactions.
| Catalyst | Substrate | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid-derived Quaternary Ammonium Salt | β-ketoester | N-Fluorobenzenesulfonimide | Toluene (B28343) | >95 | 84.5 | [5] |
| BINOL-derived Quaternary Ammonium Bromide | β-ketoester | N-Fluorobenzenesulfonimide | Toluene | ~100 | 99.5 | [5] |
| Amide-based Cinchona Alkaloid | 4-substituted pyrazolone | N-Fluorobenzenesulfonimide | Dichloromethane | up to 99 | up to 98 | [15] |
| (S)-33a (bis-urea) | N-benzhydryl azetidinium salt | CsF | 1,2-dichloroethane | High | High | [9] |
| Dianionic Carboxylate Precatalyst | Allylic Amide | Selectfluor | Chloroform/Water | up to 99 | up to 99 | [16] |
Experimental Protocols
General Protocol for Asymmetric Fluorination of β-Ketoesters using a Chiral Quaternary Ammonium Salt
This protocol is adapted from the work of Kim and Park, and Maruoka and co-workers.[5]
-
Reaction Setup: To a stirred solution of the β-ketoester (1.0 mmol) in toluene (5 mL) at room temperature, add the chiral phase-transfer catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Addition of Reagents: Add the fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 mmol), and an aqueous solution of a base (e.g., 2 M K₂CO₃, 2 mL).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated β-ketoester.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.
Signaling Pathways and Mechanisms
The mechanism of phase-transfer catalysis involves the transport of an anion from an aqueous or solid phase to an organic phase by a lipophilic catalyst cation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Thiourea-Based Rotaxane Catalyst: Nucleophilic Fluorination Phase-Transfer Process Unlocked by the Mechanical Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis | Department of Chemistry [chem.ox.ac.uk]
- 12. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Dianionic Phase-Transfer Catalyst for Asymmetric Fluoro-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in scaling up ethyl fluoroacetate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl fluoroacetate (B1212596).
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during ethyl fluoroacetate production, offering potential causes and recommended solutions in a direct question-and-answer format.
1.1 Low Reaction Yield
Question: My reaction yield for this compound synthesis is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the key areas to investigate:
-
Moisture Contamination: The presence of water can hydrolyze the ester product and react with some fluorinating agents. It is crucial to use anhydrous reagents and ensure all glassware and reaction vessels are thoroughly dried.[1]
-
Suboptimal Temperature: The reaction temperature must be carefully controlled. For instance, in the reaction of ethyl chloroacetate (B1199739) with potassium fluoride (B91410), the temperature is typically raised to around 140°C after the initial heating phase.[2] In other methods, lower temperatures may be necessary to improve selectivity and yield.[1]
-
Incorrect Molar Ratios: The stoichiometry of the reactants is critical. For the esterification of fluoroacetic acid with ethanol (B145695), an acid to alcohol molar ratio of approximately 1:1.4 has been shown to achieve a high esterification rate.[3] When using ethyl chloroacetate and potassium fluoride, an excess of the fluorinating agent is often required.[4]
-
Inefficient Mixing: In heterogeneous reactions, such as those involving solid potassium fluoride, vigorous stirring is essential to ensure adequate contact between reactants.[2]
-
Side Reactions: Undesirable side reactions can consume reactants and generate impurities. Maintaining an inert atmosphere (e.g., with nitrogen or argon) can help minimize side reactions.[1]
1.2 Product Purity Issues
Question: My final this compound product is contaminated with impurities. What are the likely impurities and how can I improve the purity?
Answer: Impurities can arise from unreacted starting materials, side products, or decomposition during workup. Common issues include:
-
Unreacted Starting Materials: The presence of unreacted ethyl chloroacetate or fluoroacetic acid is a common issue. Optimizing reaction time and temperature, as well as ensuring the correct stoichiometry, can minimize this.
-
Solvent and Water Residue: Inadequate drying or purification can leave residual solvents or water. Ensure thorough drying of the crude product before the final purification step.
-
Acidic Impurities: Residual acids can lead to product decomposition during distillation.[5] It is important to wash the crude product to remove any acidic components before distillation.[5] A wash with a saturated sodium bicarbonate solution is a common method.[5]
-
Inefficient Purification: Distillation is a critical step for achieving high purity. Using a fractional distillation column can improve the separation of this compound from impurities with close boiling points.[5] For some applications, further purification by chromatography may be necessary.
1.3 Safety Concerns and Handling
Question: What are the primary safety hazards associated with this compound synthesis and how should I mitigate them?
Answer: this compound and its precursors are hazardous materials that require strict safety protocols.[6][7] Key hazards and mitigation strategies include:
-
High Toxicity: this compound is highly toxic if ingested, inhaled, or absorbed through the skin.[7][8] All manipulations should be performed in a well-ventilated fume hood.[6]
-
Corrosive Reagents: Some synthesis routes may involve corrosive reagents like hydrogen fluoride.[1] Work should be conducted in appropriate, corrosion-resistant vessels.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][9] For larger scale operations, a filter-type gas mask and anti-virus clothing may be necessary.[6]
-
Flammability: this compound is a flammable liquid.[10] Keep it away from heat, sparks, and open flames.[6][10] Use explosion-proof equipment for large-scale production.[6][10]
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[10] Have appropriate fire extinguishing media, such as carbon dioxide, foam, or dry powder, available.[6]
Section 2: Experimental Protocols
This section provides detailed methodologies for common this compound synthesis routes.
2.1 Synthesis from Ethyl Chloroacetate and Potassium Fluoride
This method involves the nucleophilic substitution of chloride with fluoride.
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a distillation column, heat a mixture of acetamide (B32628) and ethyl chloroacetate (e.g., 8 moles of acetamide and 5.9 moles of ethyl chloroacetate) to 110°C in an oil bath.[2]
-
Gradually add finely powdered, dry potassium fluoride (e.g., 8.2 moles) in portions while stirring vigorously.[2]
-
After the addition is complete, raise the oil bath temperature to 140°C.[2]
-
The crude this compound will begin to distill after approximately 30 minutes.[2] Collect the distillate.
-
Purify the collected fractions by redistillation to obtain pure this compound (boiling point: 117-118°C).[2]
2.2 Esterification of Fluoroacetic Acid with Ethanol
This is a classic esterification reaction.
Protocol:
-
In a reaction kettle equipped with a packed distillation column containing a solid acid catalyst, add fluoroacetic acid and ethanol in a molar ratio of approximately 1:1.4.[3]
-
Heat the mixture to reflux.[3]
-
Continuously feed ethanol and fluoroacetic acid into the reaction vessel at predetermined ratios.[3]
-
The this compound product can be collected directly from the top of the distillation column.[3] This method can achieve a reaction yield of over 99% and a product purity of over 99.9%.[3]
Section 3: Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Synthesis from Ethyl Chloroacetate & KF | Esterification of Fluoroacetic Acid & Ethanol |
| Primary Reactants | Ethyl chloroacetate, Potassium fluoride | Fluoroacetic acid, Ethanol |
| Typical Yield | ~52%[2] to over 98% with optimized methods[4] | >99%[3] |
| Key Reaction Conditions | 110-140°C, vigorous stirring[2] | Reflux, continuous feeding[3] |
| Catalyst | Not explicitly required, but phase transfer catalysts can be used | Solid acid catalyst[3] |
| Primary Safety Concerns | Handling of toxic ethyl chloroacetate and fluoride salts | Handling of highly toxic and expensive fluoroacetic acid[3] |
Section 4: Visual Guides
Diagram 1: General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]
- 2. prepchem.com [prepchem.com]
- 3. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
- 4. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Operation, Disposal and Storage of this compound-Sanmenxia Meile [en.meilechem.com]
- 7. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Accidental fatal poisoning with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Storage and Handling of Ethyl Fluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of ethyl fluoroacetate (B1212596) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ethyl fluoroacetate decomposition during storage?
A1: The primary cause of decomposition is hydrolysis. This compound reacts with water to break down into fluoroacetic acid and ethanol (B145695). This reaction can be catalyzed by the presence of acids or bases.[1][2] Therefore, it is crucial to protect the compound from moisture.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[1][3][4] The container must be tightly sealed to prevent moisture ingress and stored separately from incompatible substances.[1][3]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[3][4] Contact with these substances can accelerate decomposition or lead to hazardous reactions.
Q4: What are the hazardous decomposition products of this compound?
A4: Under thermal stress or in the event of a fire, this compound can decompose to produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF).[3][4]
Q5: Can this compound be stored in the freezer?
A5: While storing at low temperatures is generally recommended, it is important to consider the freezing point of this compound. If the compound freezes, it could potentially damage the container. Always ensure the storage container is suitable for low temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased acidity (lower pH) of the sample over time. | Hydrolysis has occurred, leading to the formation of fluoroacetic acid. | 1. Immediately ensure the container is tightly sealed to prevent further moisture exposure. 2. If the purity of the material is critical for your experiment, consider re-purifying the this compound or using a fresh, unopened bottle. 3. For future storage, consider using a desiccator or storing the container with a desiccant. |
| Presence of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). | Decomposition has resulted in the formation of impurities, such as fluoroacetic acid and ethanol. | 1. Confirm the identity of the impurity peaks by comparing with standards of potential degradation products. 2. Review storage conditions to identify potential exposure to moisture or incompatible materials. 3. Implement a stability testing protocol (see Experimental Protocols section) to monitor the purity of your material over time. |
| Noticeable change in the physical appearance of the liquid (e.g., color, turbidity). | This may indicate significant degradation or contamination. | 1. Do not use the material for your experiment. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Inspect the storage container for any signs of damage or improper sealing that could have led to contamination. |
| Variability in experimental results using the same batch of this compound. | The stability of the compound may be compromised, leading to inconsistent purity and reactivity. | 1. Perform a purity check on the current batch of this compound. 2. If decomposition is confirmed, switch to a new, unopened container of the material. 3. Review your handling procedures to minimize exposure to air and moisture during use. For example, use a dry, inert gas (like nitrogen or argon) to blanket the headspace of the container after use. |
Experimental Protocols
Protocol for Stability Indicating Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to detect and quantify the primary hydrolysis degradation product of this compound, fluoroacetic acid.
1. Objective: To develop and validate a stability-indicating GC-MS method for the determination of this compound and its primary degradant, fluoroacetic acid.
2. Methodology:
-
Derivatization of Fluoroacetic Acid: Since fluoroacetic acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Ethylation to form this compound is a common method.[5][6]
-
To a sample of the stored this compound, add ethanol and a catalytic amount of sulfuric acid.
-
Heat the mixture to facilitate the esterification of any fluoroacetic acid present.
-
-
Sample Preparation:
-
For quantitative analysis, prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol).
-
Prepare samples of the stored this compound by diluting in the same solvent.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 30-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
-
Data Analysis:
-
Monitor for the appearance and increase of the peak corresponding to fluoroacetic acid (as its ethyl ester derivative).
-
Quantify the amount of this compound remaining and the amount of fluoroacetic acid formed using the calibration curves.
-
Visualizations
Caption: Primary decomposition pathway of this compound via hydrolysis.
Caption: Recommended workflow for the storage and handling of this compound.
References
- 1. Operation, Disposal and Storage of this compound-Sanmenxia Meile [en.meilechem.com]
- 2. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Techniques for monitoring the progress of reactions with ethyl fluoroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl fluoroacetate (B1212596).
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What are the primary methods for monitoring the progress of reactions involving ethyl fluoroacetate?
A1: The progress of reactions with this compound can be monitored using several analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).[1][2][3][4] The choice of method depends on factors like the reaction type, available equipment, required sensitivity, and the sample matrix.[2][4]
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: Selecting the optimal technique requires considering the specific characteristics of your reaction:
-
For detailed structural information and quantification of major components in real-time , ¹H and ¹⁹F NMR are excellent choices. ¹⁹F NMR is particularly useful due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[3]
-
For volatile reactants and products , GC-MS is a highly sensitive and selective method.[2][5][6] It is particularly effective for separating and identifying components in complex mixtures.
-
For non-volatile compounds or thermally sensitive materials , HPLC is a suitable alternative to GC.[4]
-
For in-situ, real-time monitoring of functional group changes (e.g., carbonyl stretch), FTIR spectroscopy can be employed.[1][7][8]
¹H and ¹⁹F NMR Spectroscopy Troubleshooting
Q3: My ¹H NMR spectrum shows overlapping peaks, making it difficult to quantify the reaction progress. What can I do?
A3: Peak overlap in ¹H NMR can be addressed by:
-
Using a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your compounds and may resolve the overlapping signals.[9]
-
Utilizing ¹⁹F NMR: If your reaction involves changes to the fluorine-containing part of the molecule, ¹⁹F NMR is an ideal alternative. It has a large chemical shift dispersion, which significantly reduces the likelihood of peak overlap.[3]
-
Higher Field NMR: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals.
Q4: I see persistent ethyl acetate (B1210297) peaks in my ¹H NMR spectrum even after purification. How can I remove it?
A4: Ethyl acetate can be difficult to remove completely. Some strategies include:
-
Co-evaporation: Dissolving the sample in a more volatile solvent like dichloromethane (B109758) and re-evaporating it can help azeotropically remove residual ethyl acetate.[9][10] Repeating this process several times can be effective.
-
High Vacuum Drying: Ensure the sample is dried under a high vacuum for an extended period. Gentle heating can aid in removal, provided your compound is thermally stable.
-
Precipitation/Crystallization: If your product is a solid, precipitating or recrystallizing it from a solvent system that does not include ethyl acetate can effectively remove the impurity.
Q5: How can I use ¹⁹F NMR to monitor my reaction?
A5: ¹⁹F NMR is a powerful tool for monitoring reactions with this compound. Since ¹⁹F has a natural abundance of 100% and a spin of ½, it is highly sensitive.[3] You can track the disappearance of the ¹⁹F signal from this compound and the appearance of new ¹⁹F signals from your product(s). This provides a clear and often simpler spectrum to interpret compared to ¹H NMR.[3]
Gas Chromatography (GC) Troubleshooting
Q6: I am having trouble with direct GC-MS analysis of my reaction mixture containing this compound. What could be the issue?
A6: Challenges with direct GC-MS analysis can arise from:
-
High Polarity of Related Compounds: If your reaction involves the hydrolysis of this compound to fluoroacetic acid, the high polarity and low volatility of the acid make it unsuitable for direct GC analysis.[2] In such cases, derivatization is often necessary to create a more volatile compound.[2][6]
-
Matrix Effects: Complex sample matrices can interfere with the analysis.[5] Sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can help clean up the sample and concentrate the analyte.[2]
Q7: My GC peaks are broad or tailing. How can I improve the peak shape?
A7: Poor peak shape in GC can be caused by several factors:
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Column Overloading: Injecting too much sample can lead to broad peaks. Try diluting your sample.
-
Improper Injection Technique: Ensure a fast and clean injection.
-
Active Sites in the System: The injector liner or the column itself may have active sites that interact with your analyte. Using a deactivated liner and a suitable column is crucial.
-
Incompatible Solvent: The injection solvent should be compatible with your stationary phase.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q8: When should I use HPLC instead of GC to monitor my reaction?
A8: HPLC is preferred over GC in the following scenarios:
-
Non-volatile or Thermally Labile Compounds: If your products or reactants are not volatile enough for GC or decompose at high temperatures, HPLC is the method of choice.[4]
-
Polar Compounds: Highly polar compounds that require derivatization for GC analysis can often be analyzed directly by HPLC.[4]
Q9: My HPLC peaks for this compound are not well-resolved. How can I improve the separation?
A9: To improve peak resolution in HPLC, you can:
-
Optimize the Mobile Phase: Adjust the composition of your mobile phase (e.g., the ratio of acetonitrile (B52724) to water) to alter the retention times of your components.[11]
-
Change the Column: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can provide different selectivity.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the run time.
-
Modify the Temperature: Column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
Data Presentation: Comparison of Analytical Techniques
| Feature | ¹H / ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Separation of volatile compounds followed by mass-to-charge ratio detection.[2][4] | Separation by liquid chromatography followed by detection (e.g., UV, MS). | Absorption of infrared radiation by molecular vibrations. |
| Sample Volatility | Not required.[4] | Required. Derivatization may be needed for polar compounds.[2][4] | Not required.[4] | Not required. |
| Sensitivity | Lower (ppm to % levels).[4] | High (ppb to ppt (B1677978) levels).[2][4] | High (ppb to ppm levels). | Moderate. |
| Selectivity | High, provides detailed structural information.[4] | High, especially with selected ion monitoring (SIM).[2][6] | Moderate to high, depending on the detector. | Moderate, good for functional groups. |
| Sample Preparation | Minimal, dissolve in deuterated solvent. | Can be extensive (extraction, derivatization).[2] | Often minimal, direct injection possible for clean samples.[4] | Minimal for in-situ monitoring. |
| Real-time Monitoring | Yes, with flow NMR setups.[3][12] | Possible with specialized setups, but typically offline. | Possible with online systems, but often offline. | Yes, ideal for in-situ monitoring.[1][7][8] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by ¹H NMR
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): Stop the reaction in the aliquot by rapid cooling, dilution with a cold solvent, or adding a quenching agent.
-
Solvent Removal: If the reaction solvent is not deuterated, remove it under reduced pressure.
-
NMR Sample Preparation: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to a specific proton on the starting material (this compound) and a proton on the product. The relative ratio of these integrals will indicate the reaction conversion.
Protocol 2: Monitoring Reaction Progress by GC-MS
-
Sample Preparation: At various time intervals, extract an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Work-up: Perform a micro-scale work-up if necessary. This may involve quenching the reaction, followed by liquid-liquid extraction into a volatile organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully concentrate the solvent.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Data Analysis: Determine the relative peak areas of the starting material and product to calculate the reaction progress.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mt.com [mt.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Refinement of Workup Procedures for Ethyl Fluoroacetate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving ethyl fluoroacetate (B1212596). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving ethyl fluoroacetate.
Safety First: Handling this compound and its Derivatives
Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?
A1: this compound and its derivatives are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin. It is imperative to handle these compounds in a certified chemical fume hood at all times. Appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, is mandatory. All waste materials must be disposed of according to institutional and environmental regulations for highly toxic substances.
Reaction Quenching
Q2: My reaction is complete. How should I properly quench it?
A2: The standard procedure for quenching reactions involving this compound is to slowly add water or pour the reaction mixture onto crushed ice. This should be done carefully, especially if reactive reagents are present. For reactions sensitive to acidic conditions, a cold, dilute solution of a weak base like sodium bicarbonate can be used for quenching.
Q3: I've noticed a significant decrease in my product yield after quenching. What could be the cause?
A3: Loss of product during quenching can be attributed to several factors:
-
Hydrolysis: this compound and its derivatives can be susceptible to hydrolysis, especially under basic conditions or upon prolonged exposure to water. Quenching with a cold, saturated, and weakly acidic or neutral solution (like ammonium (B1175870) chloride) can mitigate this.
-
Volatility: The product may be volatile. Ensuring the quenching and subsequent extraction steps are performed at a reduced temperature can minimize loss.
Extraction & Washing
Q4: An emulsion has formed during the liquid-liquid extraction. How can I break it?
A4: Emulsion formation is a common issue, particularly with fluorinated compounds which can act as surfactants. Here are several techniques to break an emulsion:
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can break up the emulsion by passing it through a fine filter aid.
-
Centrifugation: If available, centrifuging the mixture is a very effective method to separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate on their own.
Q5: What is the best way to remove acidic or basic impurities from my organic layer?
A5:
-
Acidic Impurities: To remove acidic impurities, such as unreacted fluoroacetic acid or other acidic byproducts, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as this can cause gas evolution (CO₂) if a significant amount of acid is present. Vent the separatory funnel frequently.
-
Basic Impurities: For the removal of basic impurities, a wash with a dilute acid solution, such as 1 M hydrochloric acid (HCl), is effective.
It is crucial to perform these washes quickly and with cold solutions to minimize the risk of product hydrolysis.
Drying and Solvent Removal
Q6: Which drying agent is most suitable for the organic layer containing my fluorinated product?
A6: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used and effective drying agents. Ensure the organic layer is exposed to the drying agent for a sufficient amount of time to remove all traces of water.
Purification
Q7: I am having trouble purifying my product by distillation. What should I consider?
A7: If the crude product is not thoroughly washed to remove acidic impurities, decomposition can occur during distillation, leading to a lower yield[1]. Ensure the product is free of acid before attempting distillation. For high-purity requirements, fractional distillation may be necessary[1].
Data Presentation
The following tables summarize quantitative data from various reported workup procedures for reactions involving this compound.
Table 1: Yields and Purity from Different Synthetic Protocols
| Reaction Type | Workup Summary | Product | Yield (%) | Purity (%) | Reference |
| Fluorination of Ethyl Chloroacetate | Filtration and Distillation | This compound | 83.5 | >95 (GC-MS) | [2] |
| Esterification | Distillation from reaction mixture | This compound | >99 | >99.9 | Sanmenxia Meile |
| Claisen Condensation | Acidification, Extraction, Drying, Distillation | Ethyl Acetoacetate | 25 | Not Specified | [3] |
| Synthesis from 2-chloro-1,1,2-trifluoroethyl ethyl ether | Poured on ice, washed with NaHCO₃ and water, dried, and distilled. | Ethyl chlorofluoroacetate | 65-68 | Not Specified | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the workup of this compound reactions.
Protocol 1: General Workup for the Synthesis of 2-Fluorothis compound
This protocol is adapted from a representative workflow for the synthesis of 2-fluorothis compound.
Materials:
-
Crude reaction mixture
-
Deionized water (cold)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (cold)
-
Saturated aqueous sodium chloride (brine) solution (cold)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Quenching: Slowly add cold deionized water to the reaction mixture with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic extraction solvent and gently shake, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Washing: a. Wash the organic layer twice with a cold, saturated aqueous sodium bicarbonate solution to neutralize and remove any acidic byproducts. b. Wash the organic layer once with cold brine to remove residual water and inorganic salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand until the solvent is clear.
-
Solvent Removal: Filter the dried organic layer to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-fluorothis compound[4].
Mandatory Visualizations
Diagram 1: Standard Workup Workflow for this compound Reactions
Caption: A standard workflow for the workup of this compound reactions.
Diagram 2: Troubleshooting Guide for Emulsion Formation
Caption: A decision tree for troubleshooting emulsion formation during workup.
References
Addressing moisture sensitivity in ethyl fluoroacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl fluoroacetate (B1212596). Particular attention is given to addressing the challenges posed by the moisture sensitivity of the reagents and product.
Frequently Asked Questions (FAQs)
Q1: My ethyl fluoroacetate synthesis is resulting in a low yield. What are the potential causes related to moisture?
A1: Low yields in this compound synthesis are frequently linked to the presence of water in the reaction mixture. Moisture can lead to several undesirable side reactions:
-
Hydrolysis of the starting material: If you are using a moisture-sensitive starting material like an acid chloride or anhydride (B1165640) for esterification, it can hydrolyze back to the carboxylic acid, reducing the amount of reactant available for the desired transformation.
-
Hydrolysis of the product: this compound itself can be hydrolyzed back to fluoroacetic acid and ethanol, especially under acidic or basic conditions, which might be present depending on your chosen synthetic route.[1][2]
-
Deactivation of reagents: Certain reagents, such as Grignard reagents or other organometallics that could be used in alternative synthetic strategies, are highly reactive with water and will be quenched, halting the reaction. Similarly, some catalysts can be deactivated by moisture.
To mitigate these issues, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4][5]
Q2: I have identified fluoroacetic acid as an impurity in my final product. How can I avoid its formation?
A2: The presence of fluoroacetic acid as an impurity is a direct result of the hydrolysis of this compound.[2] To prevent this, consider the following:
-
Ensure anhydrous conditions: As mentioned in Q1, rigorously drying all solvents and reagents is the most critical step.[3][4][5]
-
Control reaction temperature: While heating is often necessary to drive the reaction, excessive temperatures can sometimes promote side reactions, including hydrolysis. It is important to follow the recommended temperature for your specific protocol.
-
Optimize the work-up procedure: During the work-up, avoid prolonged contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[6][7]
Q3: What are the best practices for handling and storing this compound and its precursors to prevent moisture contamination?
A3: Proper handling and storage are essential for maintaining the integrity of moisture-sensitive chemicals.
-
Storage: Store this compound and its anhydrous precursors in tightly sealed containers, preferably with a sealant like parafilm around the cap.[1][8] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances like strong acids, bases, and oxidizing agents.[1][9][10]
-
Handling: Whenever possible, handle these chemicals under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.[4] Use dry syringes or cannulas for transferring liquids. Avoid leaving containers open to the atmosphere.
-
Drying of Reagents and Solvents: Ensure all solvents are rigorously dried before use. Common methods include distillation from a suitable drying agent (e.g., calcium hydride for non-protic solvents) or passing the solvent through a column of activated alumina (B75360) or molecular sieves.[4][11][12] Glassware should be oven-dried or flame-dried immediately before use to remove adsorbed moisture.[5]
Q4: Can you provide a general troubleshooting guide for common issues encountered during this compound synthesis?
A4: Certainly. The following flowchart provides a decision-making process for troubleshooting common problems:
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Data Presentation: Synthesis Method Comparison
The following table summarizes different synthetic routes to this compound with reported yields. Note that direct comparison can be challenging due to variations in scale and experimental conditions.
| Synthesis Method | Reactants | Catalyst/Conditions | Reported Yield | Reference |
| Nucleophilic Substitution | Ethyl chloroacetate (B1199739), Potassium fluoride (B91410) | Acetamide (B32628), Sulfolane (B150427), 120°C | 83.5% | [13] |
| Nucleophilic Substitution | Ethyl chloroacetate, Potassium fluoride solid dispersion | 10-60°C | >98% | [14] |
| Fischer Esterification | Fluoroacetic acid, Ethanol | Solid acid catalyst, continuous removal of water | >99% | [15] |
| Nucleophilic Substitution | Ethyl chloroacetate, Potassium fluoride | Ionic Liquid Catalyst, 110-150°C | Not specified | [16] |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution from Ethyl Chloroacetate
This protocol is based on the reaction of ethyl chloroacetate with potassium fluoride.[13]
Materials:
-
Ethyl chloroacetate
-
Potassium fluoride (anhydrous)
-
Acetamide
-
Sulfolane
-
Cetyltrimethylammonium bromide (phase-transfer catalyst)
Procedure:
-
Drying the reaction vessel: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon. Allow to cool to room temperature.
-
Reaction setup: To the flask, add acetamide (5g) and sulfolane (10mL). Heat the mixture to 165°C for 30 minutes to remove any residual water, then cool to 120°C.
-
Addition of reactants: Add ethyl chloroacetate (12.255g, 0.1 mol), anhydrous potassium fluoride (7.26g, 0.125 mol), and cetyltrimethylammonium bromide (1.73g, 0.005 mol).
-
Reaction: Stir the mixture at 120°C for 2 hours.
-
Work-up: After the reaction is complete, filter the hot mixture to remove inorganic salts.
-
Purification: Purify the filtrate by distillation to obtain this compound.
Protocol 2: General Procedure for Drying Solvents with Molecular Sieves
This protocol provides a general method for drying organic solvents.[5][11]
Materials:
-
Solvent to be dried
-
3Å or 4Å molecular sieves
Procedure:
-
Activation of molecular sieves: Place the molecular sieves in a flask and heat them in an oven at >200°C for at least 4 hours under vacuum. Allow them to cool to room temperature in a desiccator.
-
Drying the solvent: Add the activated molecular sieves (approximately 10-20% by weight/volume) to the solvent in a dry storage bottle.
-
Equilibration: Seal the bottle and let it stand for at least 24 hours before use. The sieves can be left in the solvent during storage to maintain dryness.
Visualizations
Experimental Workflow for Moisture-Sensitive Synthesis
The following diagram illustrates a general workflow for carrying out a moisture-sensitive reaction like the synthesis of this compound.
Caption: General Workflow for a Moisture-Sensitive Synthesis Reaction.
References
- 1. Operation, Disposal and Storage of this compound-Sanmenxia Meile [en.meilechem.com]
- 2. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and its precautions-Chemwin [en.888chem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound(459-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]
- 15. Preparation process of this compound-Sanmenxia Meile [en.meilechem.com]
- 16. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl Fluoroacetate and Other Fluoroalkyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of ethyl fluoroacetate (B1212596) with other short-chain fluoroalkyl esters, namely methyl fluoroacetate, propyl fluoroacetate, and butyl fluoroacetate. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter a molecule's properties. This document presents available experimental data, detailed experimental protocols for reactivity assessment, and visualizations to illustrate key concepts.
Data Presentation: Comparative Reactivity of Fluoroalkyl Esters
The reactivity of esters is predominantly influenced by the electronic effects of the substituent groups and steric hindrance around the carbonyl carbon. In the case of fluoroalkyl esters, the high electronegativity of the fluorine atom plays a significant role in modulating the electrophilicity of the carbonyl carbon.
While comprehensive, directly comparative kinetic data for the entire series under identical conditions is limited in publicly available literature, we can compile and extrapolate from existing studies to draw meaningful comparisons. The following table summarizes available quantitative data and qualitative reactivity trends for hydrolysis, a common measure of ester reactivity.
| Fluoroalkyl Ester | Chemical Formula | Molecular Weight ( g/mol ) | Alkaline Hydrolysis Rate Constant (k) | Relative Reactivity Trend |
| Mthis compound | FCH₂COOCH₃ | 92.07 | Data not available for direct comparison | Expected to be the most reactive due to the least steric hindrance from the methyl group. |
| This compound | FCH₂COOCH₂CH₃ | 106.10 | Data not available for direct comparison | Baseline for comparison. |
| Propyl Fluoroacetate | FCH₂COOCH₂CH₂CH₃ | 120.12 | Data not available for direct comparison | Expected to be less reactive than this compound due to increased steric bulk. |
| Butyl Fluoroacetate | FCH₂COOCH₂CH₂CH₂CH₃ | 134.15 | Data not available for direct comparison | Expected to be the least reactive in this series due to the largest alkyl group. |
Note: The absence of directly comparable rate constants (k) under standardized conditions in the literature prevents a quantitative ranking. The relative reactivity trend is based on established principles of ester hydrolysis, where reactivity generally decreases with increasing steric bulk of the alcohol moiety.
One study on the gas-phase reaction with hydroxyl radicals provides some insight into the relative reactivity of the alkyl chain. In this study, the reaction of OH radicals with this compound and butyl fluoroacetate resulted in different product yields, suggesting a difference in the abstraction of hydrogen atoms from the alkyl chain, which is a facet of their overall reactivity.[1]
Theoretical Insights into Reactivity
Computational studies suggest that fluorine substitution significantly accelerates the rate of ester hydrolysis compared to their non-fluorinated analogs.[2][3] This is attributed to the electron-withdrawing inductive effect of the fluorine atom, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is expected to be consistent across the methyl, ethyl, propyl, and butyl fluoroacetate series.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reactivity of fluoroalkyl esters. These protocols are adapted from established methods for studying the kinetics of ester hydrolysis and transesterification.
Protocol 1: Determination of the Rate Constant for Alkaline Hydrolysis
This method is used to quantify the rate at which a fluoroalkyl ester is hydrolyzed under basic conditions.
Materials:
-
Fluoroalkyl ester (e.g., this compound)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (for quenching)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burettes, pipettes, conical flasks, and stopwatches
Procedure:
-
Equilibrate separate solutions of the fluoroalkyl ester and NaOH to the desired reaction temperature in the water bath.
-
Initiate the reaction by mixing known volumes of the ester and NaOH solutions in a reaction flask. Start the stopwatch simultaneously.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standard HCl solution.
-
Titrate the unreacted HCl in the flask with the standard NaOH solution using phenolphthalein as an indicator.
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
The second-order rate constant (k) is determined by plotting the appropriate function of concentration against time. For a reaction first order in both ester and hydroxide, a plot of ln([Ester]/[OH⁻]) versus time will be linear, with the slope related to the rate constant.
Protocol 2: Monitoring Transesterification by Gas Chromatography
This protocol is designed to follow the progress of the transesterification reaction between a fluoroalkyl ester and an alcohol.
Materials:
-
Fluoroalkyl ester (e.g., this compound)
-
Alcohol (e.g., methanol)
-
Acid or base catalyst (e.g., sulfuric acid or sodium methoxide)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Autosampler and vials
Procedure:
-
Set up the reaction vessel with the fluoroalkyl ester, alcohol, and internal standard in a thermostatically controlled environment.
-
Add the catalyst to initiate the transesterification reaction.
-
At specified time intervals, withdraw a small sample from the reaction mixture.
-
Quench the reaction in the sample, if necessary (e.g., by neutralizing the catalyst).
-
Dilute the sample with a suitable solvent (e.g., dichloromethane).
-
Inject the prepared sample into the gas chromatograph.
-
Quantify the concentrations of the reactant ester and the product ester by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction rate.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in comparing the reactivity of fluoroalkyl esters, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general mechanism of a key reaction.
Caption: Experimental workflow for kinetic analysis of fluoroalkyl ester reactivity.
References
Unveiling the Molecular Architecture: A Comparative Guide to 1H and 19F NMR Analysis for the Structural Confirmation of Ethyl Fluoroacetate
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹⁹F (fluorine-19), NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Predicted ¹H and ¹⁹F NMR Spectral Data for Ethyl Fluoroacetate (B1212596)
Based on the known effects of electronegative substituents and spin-spin coupling principles, a predicted set of ¹H and ¹⁹F NMR spectral data for ethyl fluoroacetate (FCH₂COOCH₂CH₃) is presented below. These predictions are informed by the analysis of structurally similar compounds, such as ethyl acetate (B1210297) and ethyl trifluoroacetate.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | CH₃ (ethyl) | ~1.3 | Triplet (t) | JHH ≈ 7 |
| ¹H | CH₂ (ethyl) | ~4.2 | Quartet (q) | JHH ≈ 7 |
| ¹H | CH₂ (fluoroacetyl) | ~4.8 | Doublet of quartets (dq) or Triplet of quartets (tq) | ²JHF ≈ 47, ⁴JHH ≈ 1-2 |
| ¹⁹F | F | ~ -230 | Triplet (t) | ²JFH ≈ 47 |
Disclaimer: The values presented in this table are predictions based on established NMR theory and data from analogous compounds. Actual experimental values may vary.
Detailed Experimental Protocols
To obtain precise and reliable ¹H and ¹⁹F NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential for the spectrometer's lock system and to avoid a large solvent signal in the ¹H NMR spectrum.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR. For ¹⁹F NMR, a common reference is trifluorotoluene (C₆H₅CF₃) or hexafluorobenzene (B1203771) (C₆F₆).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
¹⁹F NMR Spectroscopy
-
Spectrometer: Use a spectrometer equipped with a fluorine-19 probe or a broadband probe that can be tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum (¹⁹F{¹H}). A coupled ¹⁹F spectrum should also be acquired to observe H-F coupling.
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., 200-300 ppm) may be necessary initially to locate the signal.
-
Transmitter Offset: Center the spectral window around the expected chemical shift of the fluorine atom (approximately -230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal or external ¹⁹F standard.
-
Workflow for Structural Confirmation
The logical workflow for the structural confirmation of this compound using NMR and complementary techniques is illustrated below.
Caption: Workflow for the structural confirmation of this compound.
Comparison with Alternative Analytical Techniques
While ¹H and ¹⁹F NMR are powerful tools, a multi-technique approach is often employed for unambiguous structural elucidation.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹⁹F NMR | Detailed information on the chemical environment, connectivity, and stereochemistry of hydrogen and fluorine atoms. | Non-destructive, provides detailed structural information, quantitative. | Requires soluble samples, can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, small sample amount required, can be coupled with separation techniques (GC-MS, LC-MS). | Does not provide detailed stereochemical information, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-O, C-F). | Fast, easy to use, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
| X-ray Crystallography | Absolute three-dimensional structure of a molecule in the solid state. | Provides unambiguous structural information. | Requires a single crystal of suitable quality, the solid-state conformation may differ from the solution-state. |
References
A Comparative Study of Ethyl Fluoroacetate and Ethyl Chloroacetate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ethyl fluoroacetate (B1212596) and ethyl chloroacetate (B1199739) in nucleophilic substitution reactions, supported by available experimental data and established chemical principles. This information is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, particularly in the fields of medicinal chemistry and drug development where the introduction of halogenated acetate (B1210297) moieties is a common strategy.
Introduction: The Role of Ethyl Haloacetates in Synthesis
Ethyl fluoroacetate and ethyl chloroacetate are valuable C2 building blocks in organic synthesis. They are frequently employed in nucleophilic substitution reactions to introduce an ethoxycarbonylmethyl group (-CH₂COOEt) onto a variety of nucleophiles, including amines, phenols, and thiols. These reactions are fundamental to the synthesis of a wide range of compounds, from agrochemicals to active pharmaceutical ingredients. The choice between the fluoro- and chloro- derivatives can significantly impact reaction rates, yields, and overall synthetic efficiency. This guide explores the key differences in their reactivity.
Theoretical Considerations: Leaving Group Ability and Electrophilicity
The reactivity of ethyl haloacetates in nucleophilic substitution is primarily governed by two opposing factors: the leaving group ability of the halide and the electrophilicity of the carbonyl carbon and the α-carbon.
-
Leaving Group Ability: In classic Sₙ2 reactions, the rate is highly dependent on the ability of the leaving group to depart. For halides, the leaving group ability increases down the group (I > Br > Cl > F). This is because weaker bases are better leaving groups, and the basicity of the halide ions follows the trend F⁻ > Cl⁻ > Br⁻ > I⁻. Based on this principle alone, ethyl chloroacetate would be expected to be more reactive than this compound.[1]
-
Electrophilicity: The high electronegativity of fluorine (compared to chlorine) has a significant inductive electron-withdrawing effect. This effect increases the partial positive charge on the adjacent α-carbon, making it more susceptible to nucleophilic attack.[2][3] This is particularly important in reactions where the nucleophilic attack is the rate-determining step, such as in nucleophilic acyl substitution or in SₙAr reactions.[3][4] The strong carbon-fluorine bond, however, can make the fluoride (B91410) ion a poor leaving group.[5]
The interplay of these two factors means that the relative reactivity of this compound and ethyl chloroacetate can depend on the specific reaction mechanism (Sₙ2 versus nucleophilic acyl substitution) and the nature of the nucleophile.
Comparative Performance Data
Direct comparative kinetic data for a wide range of nucleophiles is scarce in the literature. However, available data and related studies provide valuable insights into their relative performance.
Physical and Chemical Properties
| Property | This compound | Ethyl Chloroacetate |
| Molecular Formula | C₄H₇FO₂ | C₄H₇ClO₂ |
| Molecular Weight | 106.10 g/mol | 122.55 g/mol |
| Boiling Point | 119.3 °C | 143 °C |
| Density | 1.098 g/mL at 25 °C | 1.145 g/mL at 25 °C |
Reactivity with Nucleophiles
The following table summarizes available quantitative and qualitative reactivity data.
| Nucleophile | Substrate | Observed Reactivity | Data Type |
| Glutathione | Ethyl Chloroacetate | More reactive | Quantitative (Toxicity Study) |
| This compound | Less reactive (no reactivity observed at 250 mM) | Quantitative (Toxicity Study) | |
| Ammonia (Ammonolysis) | Ethyl Chloroacetate | Highly reactive | Qualitative |
| This compound | Highly reactive | Qualitative | |
| Piperidine (B6355638) | Ethyl Chloroacetate | k = 1.6 x 10⁻³ L mol⁻¹ s⁻¹ (at 40°C in ethanol) | Quantitative (Kinetic Study) |
| This compound | No direct data available, but expected to be less reactive in an Sₙ2 context | - | |
| Hydroxide (Hydrolysis) | Ethyl Chloroacetate | Base-catalyzed second-order rate constant estimated at 9 L/mol-sec | Estimated |
| This compound | Known to undergo rapid in-vivo hydrolysis | Qualitative |
Note: The reactivity of this compound with piperidine is an estimation based on leaving group ability in Sₙ2 reactions. The actual rate may vary depending on the specific reaction conditions.
Reaction Mechanisms
The nucleophilic substitution reactions of ethyl haloacetates can proceed through two primary pathways: Sₙ2 reaction at the α-carbon or nucleophilic acyl substitution at the carbonyl carbon.
Sₙ2 Mechanism
In this pathway, the nucleophile directly attacks the α-carbon, displacing the halide leaving group in a single concerted step.
Caption: Sₙ2 reaction pathway at the α-carbon.
Nucleophilic Acyl Substitution
This mechanism involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. In the case of ethyl haloacetates, this typically leads to the formation of an amide if the nucleophile is an amine.
References
Unmasking the Biological Punch: A Comparative Guide to Ethyl Fluoroacetate Analogs and Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of fluorinated organic compounds is paramount. Ethyl fluoroacetate (B1212596) and its chemical cousins represent a class of molecules with significant, yet often hazardous, biological activities. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in research and development efforts.
The core biological activity of ethyl fluoroacetate and its simple analogs stems from a process known as "lethal synthesis." In the body, these esters are rapidly hydrolyzed to fluoroacetic acid.[1] This fluoroacetate molecule then enters the Krebs cycle, where it is converted to fluorocitrate.[2] The resulting fluorocitrate acts as a potent inhibitor of aconitase, a critical enzyme in the Krebs cycle, leading to a shutdown of cellular energy production.[2][3] This mechanism is the foundation of their high toxicity.
Comparative Biological Activity: A Quantitative Look
The biological impact of these compounds is best understood through quantitative data. The following tables summarize the available toxicity data for simple fluoroacetate esters and the cytotoxic and enzyme-inhibiting activities of more complex fluorinated derivatives.
Table 1: Acute Toxicity of Simple Fluoroacetate Analogs
| Compound | Animal Model | Route of Administration | LD50 / Lethal Dose | Citation(s) |
| Mthis compound | Mouse | - | 6 mg/kg | [4] |
| Dog | - | 0.1 mg/kg | [4] | |
| This compound | Human | Ingestion | 20-100 mg/kg | [1][5] |
| 2-Fluorothis compound | Mouse | Subcutaneous | 8.5 mg/kg | [6] |
| Rat | Oral | 1 mg/kg | [6] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Delving into the Mechanism: Signaling Pathway and Experimental Workflow
The biological activity of this compound analogs is intrinsically linked to the Krebs (citric acid) cycle. The following diagrams illustrate the mechanism of action and a typical workflow for assessing the cytotoxicity of these compounds.
Caption: Mechanism of Aconitase Inhibition by Fluoroacetate.
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of these compounds.
Aconitase Inhibition Assay
This assay measures the enzymatic activity of aconitase, which is the direct target of fluorocitrate.
Materials:
-
Aconitase enzyme (from bovine heart or other sources)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Substrate solution (e.g., isocitrate or citrate)
-
Test compounds (this compound analogs/derivatives)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 240 nm for the formation of cis-aconitate)
Procedure:
-
Enzyme Preparation: Prepare a working solution of aconitase in cold assay buffer.
-
Reaction Mixture: In a 96-well UV-transparent microplate, add the assay buffer and the substrate solution to each well.
-
Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Enzyme Initiation: Initiate the reaction by adding the aconitase solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time at 240 nm. The rate of this change is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and plot this against the compound concentration to determine the IC50 value.
References
- 1. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. SODIUM FLUOROACETATE (PIM 494) [inchem.org]
- 4. Mthis compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Fluorothis compound - Wikipedia [en.wikipedia.org]
A comparative analysis of different synthetic routes to ethyl fluoroacetate
An essential fluorinated building block in the pharmaceutical and agrochemical industries, ethyl fluoroacetate (B1212596) (EFA), can be synthesized through various chemical pathways. This guide provides a comparative analysis of three prominent synthetic routes to EFA, offering detailed experimental protocols, quantitative data for comparison, and a visual representation of the synthetic workflows. The methods covered include a classic halogen exchange (Halex) reaction with a phase transfer catalyst, a variation utilizing a solid-supported fluoride (B91410) source, and the direct esterification of fluoroacetic acid.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for ethyl fluoroacetate often depends on factors such as desired yield, purity, cost of starting materials, and scalability. The following table summarizes the key quantitative data for the three distinct methods discussed in this guide.
| Parameter | Method 1: Halogen Exchange with Phase Transfer Catalyst | Method 2: Halogen Exchange with Solid-Supported Fluoride | Method 3: Esterification of Fluoroacetic Acid |
| Starting Materials | Ethyl chloroacetate (B1199739), Potassium fluoride | Ethyl chloroacetate, Potassium fluoride on silica (B1680970) gel | Fluoroacetic acid, Ethanol (B145695) |
| Catalyst/Promoter | Cetyltrimethylammonium bromide | None (Silica gel support) | Solid Acid Catalyst |
| Solvent | Sulfolane, Acetamide (B32628) | Solvent-free | None (Continuous distillation) |
| Reaction Temperature | 120 °C | 20-55 °C[1] | Reflux |
| Reaction Time | 2 hours[2] | 3-5 hours[1] | Continuous |
| Reported Yield | 83.5%[2] | Up to 99.4%[1] | > 99%[3] |
| Product Purity | Not specified, analyzed by GC-MS[2] | Up to 99.8%[1] | > 99.9%[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published procedures and offer a practical guide for laboratory synthesis.
Method 1: Halogen Exchange using Potassium Fluoride with a Phase Transfer Catalyst
This procedure is adapted from a patented method and employs a phase transfer catalyst to facilitate the reaction between the organic and inorganic phases.[2]
Materials:
-
Ethyl chloroacetate (0.1 mol, 12.255 g)
-
Potassium fluoride (0.125 mol, 7.26 g), dried
-
Cetyltrimethylammonium bromide (0.005 mol, 1.73 g)
-
Acetamide (5 g)
-
Sulfolane (10 mL)
Procedure:
-
To a 100 mL flask, add acetamide and sulfolane. Heat the mixture to 165 °C for 30 minutes to remove any residual water.
-
Cool the mixture to 120 °C.
-
Add ethyl chloroacetate, potassium fluoride, and cetyltrimethylammonium bromide to the flask.
-
Maintain the reaction mixture at 120 °C for 2 hours with stirring.
-
After the reaction is complete, filter the hot mixture to remove inorganic salts.
-
The filtrate is then subjected to distillation to isolate the this compound. The product is collected, and the yield is determined.
Method 2: Halogen Exchange using a Solid-Supported Fluoride Source
This method, described in a patent, utilizes a solid dispersion of potassium fluoride, which enhances the reactivity of the fluoride salt and allows for milder reaction conditions without the need for a solvent.[1]
Materials:
-
Ethyl chloroacetate (122 g)
-
Potassium fluoride solid dispersion (65 g)
Procedure:
-
In a suitable reaction vessel, add ethyl chloroacetate.
-
Under agitation, add the potassium fluoride solid dispersion.
-
The reaction is stirred at a controlled temperature between 20-55 °C for 3-5 hours.
-
Upon completion, the solid is separated by filtration.
-
The resulting liquid product is purified to yield this compound. A reported yield of 99.4% with a purity of 99.4% was achieved at 55 °C over 5 hours.[1]
Method 3: Esterification of Fluoroacetic Acid
This process describes a continuous production method that drives the esterification equilibrium towards the product by continuously removing it.[3]
Materials:
-
Fluoroacetic acid
-
Ethanol
-
Solid acid catalyst
Procedure:
-
A packed distillation column is used, with a solid acid catalyst pre-dispersed within the packing material.
-
The reaction kettle at the base of the column is initially charged with an appropriate ratio of fluoroacetic acid and ethanol and heated to reflux.
-
Once the column reaches a stable state, ethanol and fluoroacetic acid are continuously fed into the bottom and top of the extraction section of the column, respectively.
-
The this compound product is continuously collected from the top of the distillation column.
-
Water, a byproduct of the reaction, is regularly discharged from the kettle. This method reportedly achieves a reaction yield of over 99% and a product purity exceeding 99.9%.[3]
Synthetic Pathway Visualization
The following diagram illustrates the logical flow and comparison of the three synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
References
Distinguishing Ethyl Fluoroacetate from its Isomers via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. In the case of ethyl fluoroacetate (B1212596) and its structural isomers, mass spectrometry emerges as a powerful analytical tool for their differentiation. This guide provides a comparative analysis of their mass spectrometric behavior, supported by experimental data and detailed protocols, to facilitate unambiguous identification.
Ethyl fluoroacetate and its isomers, such as 2-fluoroethyl acetate (B1210297) and 1-fluoroethyl acetate, share the same molecular formula (C₄H₇FO₂) and nominal mass, making their distinction by mass alone impossible. However, the unique arrangement of atoms within each isomer leads to distinct fragmentation patterns upon electron ionization, providing a reliable basis for their identification.
Comparative Analysis of Mass Spectra
The key to differentiating these isomers lies in the relative abundances of their characteristic fragment ions, as detailed in Table 1.
| Compound | Molecular Ion (m/z 106) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | Present | 61 (100%) , 29 (85%), 33 (40%), 78 (10%), 45 (8%) |
| 2-Fluoroethyl Acetate | Present | 43 (100%) , 45 (70%), 61 (30%), 33 (25%), 73 (15%) |
| 1-Fluoroethyl Acetate | Likely Present | Predicted fragments based on fragmentation rules: 43, 45, 61, 87 |
Table 1: Comparison of key fragment ions for this compound and its isomers. The relative abundance of the base peak is normalized to 100%. Data for this compound is sourced from the NIST Mass Spectrometry Data Center.[1][2][3] Data for 2-fluoroethyl acetate is inferred from typical ester fragmentation patterns, and data for 1-fluoroethyl acetate is predicted.
Fragmentation Pathways and Distinguishing Features
The differences in the mass spectra arise from the distinct fragmentation pathways dictated by the position of the fluorine atom.
Figure 1: Proposed fragmentation pathways for this compound and 2-fluoroethyl acetate.
This compound: The most characteristic fragmentation of this compound is the loss of the ethoxy radical (•OCH₂CH₃) to form the fluoroacetyl cation ([FCH₂CO]⁺) at m/z 61, which is the base peak.[1][2][3] Another significant peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺). The presence of a peak at m/z 33 is due to the fluoromethyl cation ([CH₂F]⁺), resulting from the loss of carbon monoxide from the m/z 61 fragment.
2-Fluoroethyl Acetate: In contrast, the primary fragmentation of 2-fluoroethyl acetate is expected to be the loss of the fluoroethoxy radical (•OCH₂CH₂F) to yield the acetyl cation ([CH₃CO]⁺) at m/z 43 as the base peak. This is a common fragmentation pattern for acetate esters. The presence of a significant peak at m/z 45, corresponding to the protonated acetic acid fragment, is also anticipated. The ion at m/z 61 in this case would be of lower abundance.
1-Fluoroethyl Acetate: For this isomer, the fragmentation is predicted to be a hybrid of the other two. The loss of the 1-fluoroethoxy radical would also lead to the acetyl cation at m/z 43. However, the presence of the fluorine on the carbon adjacent to the ester oxygen could also facilitate the formation of a fragment at m/z 87 ([M-F]⁺) and other unique fragments, which would allow for its differentiation.
Experimental Protocols
The following section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of these compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-150.
-
Scan Rate: 2 scans/second.
This protocol provides a starting point for the separation and analysis of this compound and its isomers. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and sample matrix.
Logical Workflow for Isomer Differentiation
The process of distinguishing between these isomers using GC-MS can be summarized in the following workflow:
Figure 2: Logical workflow for the differentiation of this compound and its isomers by GC-MS.
By following this workflow and comparing the acquired mass spectra with the reference data and fragmentation patterns described, researchers can confidently distinguish between this compound and its isomers. This level of analytical rigor is essential for ensuring the quality and safety of pharmaceutical products and for advancing research in the chemical sciences.
References
A Comparative Guide to Ethyl Fluoroacetate and 2-Fluoroethyl Fluoroacetate for Researchers and Drug Development Professionals
Introduction: Ethyl fluoroacetate (B1212596) and 2-fluoroethyl fluoroacetate are organofluorine compounds with distinct properties and applications that are of significant interest to the fields of chemical synthesis, drug development, and agrochemicals. While structurally similar, the position of the fluorine atom dramatically influences their reactivity, biological activity, and, most critically, their toxicity. This guide provides an objective comparison of their performance in specific applications, supported by experimental data, to aid researchers in selecting the appropriate compound for their needs.
Physicochemical and Toxicological Properties
A fundamental understanding of the physical, chemical, and toxicological properties of these two compounds is essential for their safe and effective use. The following table summarizes key data for easy comparison.
| Property | This compound | 2-Fluorothis compound |
| CAS Number | 459-72-3[1] | 459-99-4[2] |
| Molecular Formula | C₄H₇FO₂[1] | C₄H₆F₂O₂[2] |
| Molecular Weight | 106.10 g/mol [1] | 124.087 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless liquid[2] |
| Boiling Point | 119.3 °C[1] | ~148 °C (estimate)[2] |
| Density | 1.098 g/mL at 25 °C[1] | ~1.19 g/mL (estimate)[2] |
| Solubility in Water | Soluble[1] | Data not readily available |
| Acute Toxicity (Oral, Rat, LDLo) | - | 1 mg/kg[3] |
| Acute Toxicity (Subcutaneous, Mouse, LD50) | 19 mg/kg[4] | 8.5 mg/kg[3] |
| Acute Toxicity (Inhalation, Rat, LC50) | - | 150 mg/m³ (10 min)[3] |
Mechanism of Toxicity: The "Lethal Synthesis" Pathway
Both this compound and 2-fluorothis compound owe their significant toxicity to a mechanism known as "lethal synthesis."[3] In this biochemical pathway, the seemingly innocuous fluoroacetate molecule is metabolized into a potent inhibitor of a critical cellular enzyme.
Upon entering the body, these esters are hydrolyzed to fluoroacetic acid. Fluoroacetic acid is then converted to fluoroacetyl-CoA, which subsequently enters the citric acid (TCA) cycle. The enzyme citrate (B86180) synthase mistakes fluoroacetyl-CoA for acetyl-CoA and condenses it with oxaloacetate to form fluorocitrate.[3] It is this newly synthesized molecule, fluorocitrate, that is the ultimate toxin. Fluorocitrate acts as a potent inhibitor of aconitase, the next enzyme in the TCA cycle.[5] The inhibition of aconitase leads to a blockage of the TCA cycle, resulting in a shutdown of cellular respiration and, ultimately, cell death.[5]
Below is a diagram illustrating the "lethal synthesis" pathway.
Performance in Specific Applications
This compound
This compound serves as a versatile, albeit hazardous, building block in several areas of chemical synthesis.
-
Agrochemicals: It is a key intermediate in the production of various pesticides and herbicides.[6] The incorporation of the fluorine atom can enhance the biological activity and metabolic stability of the final product.[6]
-
Pharmaceuticals: In medicinal chemistry, this compound is used to introduce fluorine into drug candidates, a strategy often employed to improve pharmacokinetic properties such as bioavailability and metabolic resistance.[7]
-
Positron Emission Tomography (PET) Imaging: Radiolabeled this compound, specifically ethyl [¹⁸F]fluoroacetate, has been developed as a proradiotracer for imaging glial metabolism in the brain. Its increased lipophilicity compared to fluoroacetate allows it to cross the blood-brain barrier more effectively.
2-Fluorothis compound
The extreme toxicity of 2-fluorothis compound severely limits its practical applications.[3] It is reported to be twice as toxic as mthis compound.[8] Consequently, there is a notable absence of standardized protocols and widespread use of this compound as a synthetic building block in the scientific literature. Researchers and drug development professionals typically opt for safer, more versatile reagents for introducing fluoroalkyl groups.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a halogen exchange reaction. The following is a representative protocol.
Materials:
-
Ethyl chloroacetate (B1199739)
-
Potassium fluoride (B91410) (anhydrous)
-
A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide)
Procedure:
-
To a reaction vessel, add potassium fluoride and the polar aprotic solvent.
-
Add the phase-transfer catalyst to the mixture.
-
Heat the mixture to a specified temperature (e.g., 110-150 °C) with stirring.[9]
-
Slowly add ethyl chloroacetate to the reaction mixture.
-
Maintain the reaction at the set temperature for a designated period (e.g., 2-5 hours).[9]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate, containing the crude this compound, is then purified by distillation.
Synthesis of Ethyl [¹⁸F]Fluoroacetate for PET Imaging
The radiosynthesis of ethyl [¹⁸F]fluoroacetate is a multi-step process that requires specialized equipment.
Procedure Overview:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron.
-
Radiolabeling: The [¹⁸F]fluoride is reacted with a precursor molecule, such as an ethyl ester of a sulfonic acid (e.g., ethyl O-mesylglycolate), to form the intermediate, ¹⁸F-fluoroacetate ethyl ester.
-
Purification: The crude product is purified, often using solid-phase extraction (SPE) cartridges.
-
Formulation: The purified ethyl [¹⁸F]fluoroacetate is formulated in a suitable solution for injection.
Conclusion
References
- 1. 氟乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:459-72-3 | Chemsrc [chemsrc.com]
- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marketpublishers.com [marketpublishers.com]
- 7. nbinno.com [nbinno.com]
- 8. Fluorothis compound - Wikipedia [en.wikipedia.org]
- 9. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]
Cross-referencing experimental spectral data of ethyl fluoroacetate with databases
For researchers, scientists, and professionals in drug development, accurate identification and characterization of molecules are paramount. This guide provides a comparative analysis of the experimental spectral data of ethyl fluoroacetate (B1212596) against its structurally related analogs. By cross-referencing experimental data with established spectral databases, researchers can confidently verify the identity and purity of their samples.
Spectral Data Comparison of Ethyl Acetate Analogs
The following table summarizes key spectral features for ethyl fluoroacetate and several of its halogenated and non-halogenated analogs. This data has been compiled from various public spectral databases and provides a basis for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) | Key ¹H NMR Chemical Shifts (ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | C₄H₇FO₂ | 106.10 | 106, 79, 61, 43, 33 | ~4.8 (d, J≈47 Hz, -CH₂F), ~4.2 (q, -OCH₂-), ~1.3 (t, -CH₃) | ~1760 (C=O stretch), ~1180 (C-O stretch), ~1050 (C-F stretch) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 88, 70, 45, 43 | ~4.1 (q, -OCH₂-), ~2.0 (s, -COCH₃), ~1.2 (t, -CH₃) | ~1740 (C=O stretch), ~1240 (C-O stretch) |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 122, 77, 49, 43 | ~4.2 (q, -OCH₂-), ~4.1 (s, -CH₂Cl), ~1.3 (t, -CH₃) | ~1750 (C=O stretch), ~1280 (C-O stretch), ~770 (C-Cl stretch) |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 166/168, 121/123, 88, 43 | ~4.2 (q, -OCH₂-), ~3.8 (s, -CH₂Br), ~1.3 (t, -CH₃) | ~1740 (C=O stretch), ~1270 (C-O stretch), ~680 (C-Br stretch) |
| Ethyl Difluoroacetate | C₄H₆F₂O₂ | 124.09 | 124, 79, 77, 51 | ~6.0 (t, J≈54 Hz, -CHF₂), ~4.3 (q, -OCH₂-), ~1.3 (t, -CH₃) | ~1770 (C=O stretch), ~1190 (C-O stretch), ~1100 (C-F stretch) |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 142, 97, 69, 45 | ~4.4 (q, -OCH₂-), ~1.4 (t, -CH₃) | ~1790 (C=O stretch), ~1280 (C-O stretch), ~1150 (C-F stretch) |
Experimental Protocol: Acquiring an Infrared (IR) Spectrum using Attenuated Total Reflectance (ATR)
This protocol outlines a standard procedure for obtaining an IR spectrum of a liquid sample like this compound using an FTIR spectrometer equipped with an ATR accessory.
Objective: To obtain a high-quality infrared spectrum of this compound for identification and comparison.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR accessory
-
This compound sample
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol or acetone (B3395972) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a clean Pasteur pipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is usually collected in the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be an absorbance spectrum. If necessary, perform a baseline correction to ensure the baseline is flat.
-
Label the significant peaks corresponding to the functional groups present in this compound.
-
-
Cleaning:
-
After analysis, carefully clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.
-
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates the logical workflow for cross-referencing experimentally acquired spectral data with established databases for compound identification.
Caption: Workflow for spectral data cross-referencing.
A Comparative Guide to the Cytotoxicity of Ethyl Fluoroacetate and Sodium Fluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of ethyl fluoroacetate (B1212596) and sodium fluoroacetate. While both compounds share a common mechanism of toxicity, this document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to facilitate an objective assessment for research and development purposes.
Executive Summary
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of sodium fluoroacetate and ethyl fluoroacetate. It is important to note the general scarcity of direct comparative in vitro cytotoxicity data for these two compounds in mammalian cell lines.
Table 1: In Vivo Lethal Dose (LD50) Comparison
| Compound | Species | Route of Administration | LD50 (mg/kg) |
| Sodium Fluoroacetate | Human | Oral (probable) | 2 - 10[1] |
| Rat | Oral | 0.1 - 1.7[2] | |
| Rabbit | Oral | 0.34[2] | |
| Guinea Pig | Oral | 0.3[2] | |
| Mouse | Oral | 0.1[2] | |
| This compound | Not Specified | Oral (estimated) | 20 - 100[3] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line/Organism | Assay | Endpoint | Value |
| Sodium Fluoroacetate | PLHC-1 (Fish Hepatoma) | Neutral Red Uptake | EC50 (72h) | 0.5 mM[4] |
| This compound | Data Not Available | - | - | - |
Mechanism of Toxicity: The Krebs Cycle Inhibition
Both this compound and sodium fluoroacetate share a common mechanism of toxicity that hinges on the disruption of the Krebs (citric acid) cycle, a fundamental process for cellular energy production. This compound is readily hydrolyzed in the body to fluoroacetate, the same toxic moiety as in sodium fluoroacetate.[5]
The toxicity is initiated through a process termed "lethal synthesis".[6] Fluoroacetate is structurally similar to acetate (B1210297) and is mistakenly utilized by cellular enzymes. It is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[1][7] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle.[1][8] This inhibition leads to a blockage of the cycle, causing a buildup of citrate (B86180) and a severe deficit in cellular energy (ATP), ultimately leading to cell death.[9][10]
Signaling Pathway Diagram
Caption: Mechanism of fluoroacetate toxicity.
Experimental Protocols for Cytotoxicity Assessment
A variety of in vitro assays can be employed to determine the cytotoxicity of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound and/or sodium fluoroacetate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Prepare serial dilutions of the test compounds (this compound and sodium fluoroacetate) in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
Based on the available lethal dose data, sodium fluoroacetate is demonstrably more toxic in vivo than this compound. Both compounds operate through the same well-understood mechanism of disrupting the Krebs cycle. For researchers in drug development and toxicology, the significant difference in in vivo toxicity is a critical consideration. However, it is imperative to acknowledge the current gap in publicly available, direct comparative in vitro cytotoxicity data (IC50 values) for these two compounds in mammalian cell lines. Further in vitro studies are warranted to provide a more granular and direct comparison of their cytotoxic potential at the cellular level.
References
- 1. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]
- 2. Sodium fluoroacetate - IDLH | NIOSH | CDC [cdc.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Ecotoxicological evaluation of sodium fluoroacetate on aquatic organisms and investigation of the effects on two fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Sodium_fluoroacetate [chemeurope.com]
- 8. SODIUM FLUOROACETATE (PIM 494) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Fluoroacetate: A Comparative Guide to its Electrochemical Properties for Battery Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for safer, more efficient, and longer-lasting batteries has led to the exploration of novel electrolyte formulations. Among the promising candidates, ethyl fluoroacetate (B1212596) (EFA) has emerged as a noteworthy solvent and co-solvent, demonstrating unique electrochemical properties. This guide provides an objective comparison of EFA's performance with alternative electrolyte components, supported by experimental data, to aid researchers in their pursuit of next-generation energy storage solutions.
Comparative Performance Analysis
To facilitate a clear comparison, the following tables summarize the key electrochemical and physical properties of ethyl fluoroacetate against commonly used and alternative electrolyte solvents.
Table 1: Physical Properties of this compound and Alternative Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL at 25°C) | Viscosity (mPa·s at 25°C) | Relative Permittivity (εr at 25°C) |
| This compound (EFA) | C4H7FO2 | 106.10 | 119.3 | 31 | 1.098 | ~0.8[1] | Higher than 2FEA[1][2] |
| Ethyl Acetate (B1210297) (EA) | C4H8O2 | 88.11 | 77.1 | -4 | 0.902 | 0.426 | 6.02[1] |
| 2-Fluoroethyl Acetate (2FEA) | C4H7FO2 | 106.10 | 131.5 | 36 | 1.134 | ~1.1[1] | Lower than EFA[1][2] |
| Dimethyl Carbonate (DMC) | C3H6O3 | 90.08 | 90 | 18 | 1.069 | 0.59 | 3.12[1] |
| Ethyl Methyl Carbonate (EMC) | C4H8O3 | 104.10 | 107 | 23 | 1.005 | 0.65 | 2.93[1] |
| Ethylene Carbonate (EC) | C3H4O3 | 88.06 | 248 | 143 | 1.321 (at 40°C) | 1.90 (at 40°C) | 89.78 (at 40°C) |
| Fluoroethylene Carbonate (FEC) | C3H3FO3 | 106.05 | 212 | 104 | 1.455 | 2.7 (at 40°C) | ~90 |
Table 2: Electrochemical Performance of Electrolytes Containing this compound and Alternatives
| Electrolyte Composition (with 1 M LiPF6) | Ionic Conductivity (mS/cm at 25°C) | Anodic Stability (V vs. Li/Li+) | Cycling Performance Highlights |
| EFA-based | Higher than 2FEA-based electrolyte.[1][2] | Higher than EA, slightly lower than EMC.[1][2] | When used as a co-solvent, can improve low-temperature performance and cycling stability of Si anodes.[3][4] |
| EA-based | Higher than EMC-based electrolyte.[1] | Lower than EFA and EMC.[1][2] | Can be used in highly concentrated electrolytes, but typically requires additives.[5] |
| 2FEA-based | Lower than EFA-based electrolyte.[1][2] | Higher than EA, slightly lower than EMC.[1][2] | Use as a co-solvent with EC improved cycling efficiency.[1] |
| DMC-based | Lower than EA-based electrolyte.[1] | Higher than EA.[1] | Standard co-solvent in commercial Li-ion batteries, often mixed with EC.[6] |
| EMC-based | Lower than EA-based electrolyte.[1] | Higher than EFA and 2FEA.[1][2] | Common co-solvent in commercial Li-ion batteries. |
| EC/DMC (1:1 vol) | ~11 | ~4.5 | Standard electrolyte, good overall performance but limited high-voltage stability.[6] |
| FEC-based | - | Higher than non-fluorinated carbonates. | Forms a stable SEI, improving cycling performance, especially with silicon anodes.[7][8] |
Key Insights from Experimental Data
-
Impact of Fluorination : The introduction of a fluorine atom in this compound, as compared to ethyl acetate, increases its anodic stability.[1][2] This is a critical factor for developing high-voltage lithium-ion batteries.
-
Ionic Conductivity : EFA-based electrolytes exhibit higher ionic conductivity than their 2-fluoroethyl acetate (2FEA) counterparts.[1][2] This is attributed to EFA's higher relative permittivity and lower viscosity compared to 2FEA, which facilitates greater ionic mobility and dissociation of the lithium salt.[1]
-
Low-Temperature Performance : The use of EFA as a co-solvent, particularly in combination with methyl acetate, has been shown to improve the low-temperature performance of graphite/LiFePO4 cells.[4] This is due to the reduced viscosity of the electrolyte at lower temperatures, which enhances ionic conductivity.[4]
-
Silicon Anode Compatibility : Electrolytes containing EFA have demonstrated the ability to enhance the cyclability and rate capability of silicon anodes.[3] This is attributed to the formation of a stable solid electrolyte interphase (SEI) and a weaker solvation of lithium ions, which lowers the energy barrier for the desolvation process.[3]
-
Safety Considerations : While fluorination can improve electrochemical stability, it is important to note the flash point of EFA (31°C), which is relatively low and requires careful handling in a laboratory setting.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of electrolyte properties. Below are protocols for key experiments cited in the evaluation of this compound.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte at various temperatures.
Methodology:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving a lithium salt (e.g., 1 M LiPF6) in the desired solvent or solvent blend (e.g., EFA, or a mixture containing EFA) inside an argon-filled glovebox to prevent moisture contamination.
-
Conductivity Cell: Utilize a commercially available conductivity cell with two platinum electrodes. The cell constant should be known or determined using standard KCl solutions.
-
Measurement:
-
Fill the conductivity cell with the prepared electrolyte.
-
Place the cell in a temperature-controlled chamber and allow it to thermally equilibrate at the desired temperature.
-
Measure the impedance of the cell using an AC impedance spectrometer over a frequency range (e.g., 1 Hz to 100 kHz).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
-
Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (or using the cell constant).
-
Temperature Dependence: Repeat the measurement at different temperatures to obtain the temperature-dependent ionic conductivity.
Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window
Objective: To determine the anodic and cathodic stability limits of the electrolyte.
Methodology:
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside an argon-filled glovebox.
-
Working Electrode: A polished platinum or glassy carbon electrode.
-
Counter and Reference Electrodes: Lithium metal foil.
-
Separator: A microporous polymer separator (e.g., Celgard).
-
Electrolyte: The prepared EFA-based electrolyte.
-
-
Measurement:
-
Connect the cell to a potentiostat.
-
Anodic Scan: Sweep the potential of the working electrode from the open-circuit potential (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s).
-
Cathodic Scan: In a separate experiment, sweep the potential from the OCV to a low potential (e.g., -0.5 V vs. Li/Li+) at the same scan rate.
-
-
Analysis: The electrochemical stability window is determined by the potential range where no significant increase in current (due to electrolyte oxidation or reduction) is observed. The onset potential of the sharp current increase is considered the stability limit.
Galvanostatic Cycling for Battery Performance Evaluation
Objective: To evaluate the cycling performance (capacity retention, coulombic efficiency) of a lithium-ion cell using the EFA-based electrolyte.
Methodology:
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) inside an argon-filled glovebox.
-
Anode: e.g., Graphite or Silicon-based electrode.
-
Cathode: e.g., LiCoO2, NMC, or LFP.
-
Separator: A microporous polymer separator.
-
Electrolyte: The prepared EFA-based electrolyte.
-
-
Formation Cycles: Perform a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer on the anode.
-
Cycling Protocol:
-
Charge the cell at a constant current (e.g., C/2) to a specified upper cutoff voltage.
-
Hold the voltage constant until the current drops to a certain value (e.g., C/20).
-
Discharge the cell at a constant current (e.g., C/2) to a lower cutoff voltage.
-
-
Data Collection: Record the charge and discharge capacities for each cycle.
-
Analysis:
-
Capacity Retention: Plot the discharge capacity as a function of the cycle number.
-
Coulombic Efficiency: Calculate the ratio of the discharge capacity to the charge capacity for each cycle.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments for evaluating the electrochemical properties of a novel battery electrolyte like this compound.
Caption: Experimental workflow for evaluating battery electrolytes.
This guide provides a foundational understanding of the electrochemical properties of this compound for battery applications. Further research and optimization of electrolyte formulations incorporating EFA will be crucial in unlocking its full potential for advanced energy storage systems.
References
- 1. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy | MDPI [mdpi.com]
- 3. Electrolyte design weakens lithium-ion solvation for a fast-charging and long-cycling Si anode - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Battery Power Online | Conductivity Measurement of Li-Ion Batteries [batterypoweronline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Fluoroacetate: A Procedural Guide
The proper disposal of ethyl fluoroacetate (B1212596), a flammable and highly toxic chemical, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to stringent disposal protocols is essential to protect researchers, support staff, and the wider ecosystem. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of ethyl fluoroacetate waste, designed for professionals in research and drug development.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to manage the chemical with the utmost caution. This compound is classified as a flammable liquid that is fatal if swallowed, inhaled, or in contact with skin.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield approved under standards like NIOSH (US) or EN 166 (EU).[1][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If ventilation is inadequate, approved respiratory protection is necessary.[1]
Safe Handling Practices:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][6]
-
Ground and bond containers during transfer to prevent static discharge.[1][6]
-
Avoid all direct contact with the chemical and wash hands thoroughly after handling.[1][2]
Step-by-Step Disposal Procedure
Disposal of this compound must be managed through your institution's hazardous waste program. Never pour it down the sink or discard it as regular trash.[7][8]
Step 1: Waste Identification and Segregation this compound is a halogenated organic compound.[8][9] As such, it must be segregated into a dedicated "Halogenated Organic Waste" stream.
-
Crucial Do's:
-
Collect this compound waste in its own designated container.
-
If mixing with other halogenated solvents is permitted by your institution, ensure they are compatible.
-
-
Crucial Don'ts:
-
Do NOT mix halogenated waste with non-halogenated organic waste. This practice, known as segregation, is critical for safety and can significantly reduce disposal costs.[10][11]
-
Do NOT mix this compound with other waste categories such as acids, bases, oxidizers, or acutely toxic "P-listed" wastes.[11][12]
-
Step 2: Use of Appropriate Waste Containers
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Containers for halogenated waste are often specifically colored or labeled (e.g., green carboys).[9][10]
-
Ensure the container is made of a compatible material, is in good condition, and has a secure, leak-proof screw-top lid.[7][13]
Step 3: Proper Labeling
-
Label the waste container with a "Hazardous Waste" tag before adding the first drop of waste.[10][14]
-
Clearly identify the contents, including the full chemical name ("Waste this compound") and concentration. List all components if it's a mixed waste stream.[9]
Step 4: Accumulation and Storage
-
Conduct all waste transfers inside a chemical fume hood.[10]
-
Keep the waste container tightly sealed at all times, except when adding waste.[13][15]
-
Store the container in a designated Satellite Accumulation Area (SAA).[10][15]
-
The SAA should be cool, well-ventilated, and away from heat or ignition sources.[5]
-
The container must be stored within secondary containment (e.g., a large, chemically resistant tub) to contain any potential leaks.[7][14]
Step 5: Requesting Waste Pickup
-
Monitor the waste level in the container. Do not overfill; leave at least 5% headspace for vapor expansion.[10]
-
Once the container is nearly full, or if the accumulation time limit set by your institution is reached, arrange for a pickup from your EHS department.[15]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[2][10]
-
Using spark-proof tools, carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[3][6]
-
Decontaminate the spill area.
-
Arrange for pickup of the spill debris as hazardous waste.[10]
Disposal of Empty Containers: Containers that held this compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[12][14] Only after proper decontamination can the container be considered for disposal as regular trash, with all labels defaced.[14]
Chemical and Regulatory Data
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Citation(s) |
| UN Number | UN2929 | [3][6] |
| Hazard Class | 6.1 (Toxic Liquid) | [3][6] |
| Subsidiary Hazard Class | 3 (Flammable Liquid) | [6] |
| Packing Group | II | [3][6] |
| Flash Point | 30 °C / 86 °F | [6] |
| Boiling Point | 119.2 °C / 246.6 °F | [6] |
| Specific Gravity | ~1.09 g/mL | [1][3] |
| Appearance | Colorless Liquid | [3][6] |
Disposal Workflow
The logical flow for managing this compound waste, from generation to final pickup, is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. Operation, Disposal and Storage of this compound-Sanmenxia Meile [en.meilechem.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. bucknell.edu [bucknell.edu]
- 10. benchchem.com [benchchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. vumc.org [vumc.org]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Ethyl fluoroacetate
Safeguarding Your Research: Handling Ethyl Fluoroacetate (B1212596)
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Ethyl fluoroacetate, a flammable and highly toxic chemical. Adherence to these procedures is critical to mitigate risks and ensure operational safety.
This compound is classified as a flammable liquid and is fatal if swallowed, inhaled, or in contact with skin.[1][2] It is crucial to handle this substance with extreme care, utilizing appropriate engineering controls and personal protective equipment.
Chemical Safety Profile
Understanding the properties of this compound is the first step in safe handling. Key quantitative data is summarized below.
| Property | Value |
| Molecular Formula | C₄H₇FO₂[3][4] |
| Molecular Weight | 106.10 g/mol [3][4] |
| Appearance | Colorless Liquid[3][4] |
| Boiling Point | 119.2 °C (246.6 °F)[3][4] |
| Flash Point | 30 °C (86 °F)[3][4][5] |
| Density | 1.090 g/mL[3][4] |
| Vapor Pressure | 3.7 hPa @ 20 °C[3][4] |
| Vapor Density | 3.7 (Air = 1)[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound.[1]
| Area of Protection | Required Equipment | Specification |
| Respiratory | Full-face Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or ventilation is inadequate.[1][3][4] |
| Eye & Face | Tightly Fitting Safety Goggles & Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3][4] |
| Skin & Body | Chemical Impermeable Gloves & Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][3] Complete suit protecting against chemicals is recommended. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage minimizes the risk of accidents and exposure.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood or other local exhaust ventilation is required.[6] Facilities must be equipped with an eyewash station and a safety shower.[3][4]
-
Ignition Sources: This is a flammable liquid.[3] Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1][3] Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]
-
Equipment: Use non-sparking tools.[1][3][4] Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][3]
Step-by-Step Handling Procedure
-
Pre-Handling Check: Ensure all engineering controls are operational. Don the required PPE as specified in the table above.
-
Transferring: When transferring the chemical, do so carefully, grounding all equipment. Avoid splashing and the formation of mists or vapors.[1]
-
During Use: Do not eat, drink, or smoke in the handling area.[1][4] Avoid all contact with eyes, skin, and clothing.[1][3] Do not breathe vapors or mist.[1]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1][3][4]
Storage Requirements
-
Conditions: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[3][6] The storage area should be a designated flammables area.[3]
-
Container: Keep the container tightly closed and sealed.[1][3][6][7] Containers that have been opened must be carefully resealed and kept upright.[7]
-
Incompatibilities: Store separately from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4][6]
Emergency and Disposal Plan
Immediate and correct response to emergencies is critical.
Spill Response
In the event of a spill, follow these steps and the workflow diagram below.
-
Evacuate & Isolate: Immediately evacuate personnel from the spill area.[1] Remove all sources of ignition.[1][2][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using inert absorbent material such as sand, earth, or vermiculite.[2][3][8] Do not let the chemical enter drains.[1]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[2][4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
If exposure occurs, take the following actions immediately. Medical attention is urgently required in all cases of exposure.[1][4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Get emergency medical help immediately.[3][4] |
| Eye Contact | Rinse eyes immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Get emergency medical help immediately.[4] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[1][3][7] |
Waste Disposal Plan
-
Collection: All waste material, including contaminated absorbents and PPE, should be collected in suitable, closed, and properly labeled containers.[2][4]
-
Disposal: Dispose of the waste at an approved waste disposal plant.[1][4] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.[7]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound 98 459-72-3 [sigmaaldrich.com]
- 6. Operation, Disposal and Storage of this compound-Sanmenxia Meile [en.meilechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound(459-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
